L-Norvaline t-butyl ester hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tert-butyl (2S)-2-aminopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-5-6-7(10)8(11)12-9(2,3)4;/h7H,5-6,10H2,1-4H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHANSSYWITJHA-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659612 | |
| Record name | tert-Butyl L-norvalinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119483-47-5 | |
| Record name | L-Norvaline, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119483-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl L-norvalinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2S)-2-aminopentanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
L-Norvaline t-Butyl Ester Hydrochloride: A Strategic Scaffold in Drug Discovery
Technical Monograph & Application Guide
Executive Summary
L-Norvaline t-butyl ester hydrochloride (H-Nva-OtBu[1][2][3]·HCl) represents a critical intermediate in the synthesis of peptidomimetics and small-molecule enzyme inhibitors. Unlike its proteinogenic counterparts (Valine, Leucine), L-Norvaline is a non-proteinogenic isomer that offers unique steric and electronic properties, making it a valuable tool for modifying peptide half-life and potency.
This guide focuses on the specific utility of the t-butyl ester hydrochloride form. In modern drug discovery, this derivative serves two primary functions:
-
Orthogonal Protection: The bulky t-butyl group provides acid-labile C-terminal protection that is orthogonal to base-labile (Fmoc) and hydrogenolysis-sensitive (Cbz) N-terminal groups, essential for complex convergent synthesis.
-
Lipophilic Prodrug Design: The esterification significantly enhances membrane permeability, a critical attribute for developing oral arginase inhibitors and neuroprotective agents targeting Alzheimer’s disease.
Chemical Profile & Properties[1][2][4][5][6][7]
| Property | Specification |
| Chemical Name | L-Norvaline tert-butyl ester hydrochloride |
| CAS Number | 119483-47-5 |
| Molecular Formula | C9H19NO2[3][4] · HCl |
| Molecular Weight | 209.71 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, ethanol; sparing solubility in DCM |
| Melting Point | 145–147 °C |
| Storage | Desiccate at +2°C to +8°C (Hygroscopic) |
Structural Advantage
The t-butyl moiety introduces significant steric bulk compared to methyl or ethyl esters. This bulk suppresses diketopiperazine (DKP) formation —a common side reaction during the deprotection of dipeptides—thereby increasing overall yield during solid-phase and solution-phase synthesis.
Therapeutic Applications & Mechanism[9][10]
Arginase Inhibition
L-Norvaline is a potent, non-selective inhibitor of Arginase (I and II). In disease states like hypertension and Alzheimer's, upregulated arginase depletes L-Arginine, reducing Nitric Oxide (NO) production and causing vascular/neuronal dysfunction.
The Role of the Ester: While L-Norvaline is the active inhibitor, the t-butyl ester form is often employed in the synthesis of N-modified derivatives (e.g., N-hydroxy-norvaline) or used as a prodrug to improve blood-brain barrier (BBB) penetration before metabolic hydrolysis.
Visualization: Arginase Pathway & Inhibition
The following diagram illustrates the competitive inhibition mechanism where Norvaline mimics Arginine, preventing the hydrolysis that leads to Urea cycle dysregulation.
Caption: L-Norvaline restores Nitric Oxide production by competitively inhibiting Arginase, preventing L-Arginine depletion.[5]
Synthetic Utility & Protocols
The t-butyl ester is acid-stable but cleaved by strong acids (TFA, HCl), making it ideal for Fmoc-strategy synthesis.
Workflow: Incorporation into Peptide Scaffolds
This workflow demonstrates the use of H-Nva-OtBu·HCl in a convergent synthesis strategy.
Caption: Convergent synthesis workflow utilizing the orthogonality of the t-butyl ester group.
Detailed Experimental Protocols
Protocol A: Free-Basing and Coupling
Context: The HCl salt must be neutralized in situ to release the nucleophilic amine for coupling.
-
Dissolution : Dissolve 1.0 eq of L-Norvaline t-butyl ester HCl in anhydrous DMF or DCM (Concentration: 0.1 M).
-
Activation : Add the carboxylic acid partner (1.1 eq) and coupling reagent (e.g., HATU or EDC, 1.1 eq).
-
Neutralization : Cool to 0°C. Add DIPEA (Diisopropylethylamine) dropwise.
-
Critical Note: You need 2.0–2.5 equivalents of DIPEA. The first equivalent neutralizes the HCl salt; the remaining base activates the coupling.
-
-
Reaction : Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS.
-
Workup : Dilute with EtOAc, wash with 5% NaHCO3 (removes unreacted acid), 1M HCl (removes unreacted amine/DIPEA), and brine. Dry over MgSO4.
Protocol B: Acidolytic Deprotection (Removal of t-Butyl Ester)
Context: Removing the protecting group to yield the free carboxylic acid.
-
Reagent : Prepare a solution of TFA:DCM (1:1 v/v) or 4M HCl in Dioxane .
-
Execution : Add the protected substrate to the acid solution at 0°C.
-
Scavengers : If the molecule contains sensitive residues (Trp, Met), add 2.5% TIS (Triisopropylsilane) and 2.5% water as scavengers to prevent alkylation.
-
Duration : Stir for 1–2 hours. The t-butyl cation is released as isobutylene gas or trapped by scavengers.
-
Isolation : Concentrate in vacuo. Precipitate the product using cold diethyl ether.
Quality Control & Stability
When sourcing or synthesizing this compound, strict QC is required due to its hygroscopic nature.
-
1H NMR Verification : Look for the characteristic t-butyl singlet (~1.44 ppm, 9H) and the triplet of the terminal methyl group of the norvaline side chain (~0.93 ppm).
-
Purity : HPLC purity >98% is standard for drug discovery grades.
-
Stability : The HCl salt is stable for years at -20°C. However, the free base (oil) is unstable and prone to racemization or cyclization; always store as the hydrochloride salt.
References
-
Sigma-Aldrich. (n.d.). L-Norvaline tert-butyl ester hydrochloride Product Specification. Retrieved from
-
Pokrovskiy, M. V., et al. (2011). Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. International Journal of Hypertension. Retrieved from
-
Polis, B., & Samson, A. O. (2018). L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease. Neurotherapeutics.[5] Retrieved from
-
Rais, R., et al. (2023).[6] Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability. Journal of Medicinal Chemistry. Retrieved from
-
Grehn, L., & Ragnarsson, U. (2013).[7] Dual protection of amino functions involving Boc. RSC Advances. Retrieved from
Sources
- 1. chembk.com [chembk.com]
- 2. molcore.com [molcore.com]
- 3. L-Norvaline tert-Butyl ester hydrochloride suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 4. scbt.com [scbt.com]
- 5. lifetein.com [lifetein.com]
- 6. The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications - Durham e-Theses [etheses.dur.ac.uk]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
L-Norvaline t-butyl ester hydrochloride literature review
L-Norvaline t-butyl ester hydrochloride [1][2][3][4][5]
Executive Summary
This compound (CAS: 119483-47-5) is the hydrochloride salt of the tert-butyl ester of L-Norvaline, a non-proteinogenic amino acid.[3][4] It serves as a critical intermediate in the synthesis of complex peptides and peptidomimetics, particularly where orthogonal protection strategies are required. Its primary utility lies in the acid-lability of the tert-butyl ester group, allowing for selective deprotection in the presence of base-labile groups (like Fmoc) or hydrogenolysis-labile groups (like Cbz/Bzl).[4] Beyond peptide chemistry, it acts as a scaffold for developing arginase inhibitors and as a prodrug moiety to enhance the bioavailability of polar amino acid analogs.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | L-Norvaline tert-butyl ester hydrochloride |
| Synonyms | H-Nva-OtBu[4]·HCl; (S)-2-Aminopentanoic acid tert-butyl ester HCl |
| CAS Number | 119483-47-5 |
| Molecular Formula | C |
| Molecular Weight | 209.71 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 145 – 147 °C |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in ether |
| Chirality | L-isomer (S-configuration) |
| Storage | 2–8 °C, hygroscopic (Store under inert gas recommended) |
Synthesis & Production
The synthesis of this compound is typically achieved via acid-catalyzed esterification.[4] Two primary routes exist: the Isobutylene Route (Industrial Standard) and the Transesterification Route (Lab Scale).[4]
Route A: Isobutylene Addition (Preferred for Scale)
This method utilizes isobutylene gas in the presence of a strong acid catalyst (H
Protocol:
-
Suspension: Suspend L-Norvaline (1.0 eq) in dry dioxane or dichloromethane (DCM) in a pressure vessel.
-
Acidification: Carefully add concentrated H
SO (1.5 eq) or p-toluenesulfonic acid (PTSA). -
Addition: Cool the mixture to -78°C and condense isobutylene gas (excess, ~10 eq) into the vessel.
-
Reaction: Seal the vessel and stir at room temperature for 24–72 hours.
-
Quench: Pour the reaction mixture into cold alkaline solution (NaHCO
) to neutralize. Extract with ethyl acetate. -
Salt Formation: Dry the organic layer, then treat with HCl gas or 4M HCl in dioxane to precipitate the hydrochloride salt.
-
Purification: Recrystallize from Et
O/MeOH.
Route B: Transesterification (Lab Scale)
Uses tert-butyl acetate and perchloric acid.[4] Safer than handling pressurized isobutylene gas but typically lower yielding.
Protocol:
-
Dissolve L-Norvaline in tert-butyl acetate.[4]
-
Add catalytic perchloric acid (HClO
).[4] -
Stir at room temperature for 24 hours.
-
Workup similar to Route A.
Figure 1: Synthesis workflow for L-Norvaline t-butyl ester HCl via the isobutylene route.
Analytical Specifications
To ensure the integrity of the compound for research or GMP use, the following analytical parameters should be verified.
Predicted NMR Spectroscopic Data (D
- H NMR (400 MHz):
-
C NMR (100 MHz):
-
13.5 (CH
), 18.2 (CH ), 27.5 (t-Bu CH ), 32.8 (CH ), 53.5 ( -CH), 84.5 (t-Bu C ), 169.8 (C=O).[4]
-
13.5 (CH
Quality Control Criteria:
-
Purity (HPLC):
98.0%[4] -
Enantiomeric Purity:
99.0% ee (Chiral HPLC)[4] -
Water Content (Karl Fischer):
1.0%[4] -
Residual Solvents: Consistent with ICH Q3C guidelines.
Applications in Drug Development
A. Orthogonal Peptide Synthesis
L-Norvaline t-butyl ester is indispensable in Solid Phase Peptide Synthesis (SPPS) and Solution Phase Synthesis when the C-terminus must be protected from base (e.g., during Fmoc removal) but available for later modification without harsh hydrolysis.[4]
-
Mechanism: The t-butyl group is stable to piperidine (used to remove Fmoc) and hydrogenolysis (used to remove Z/Cbz), but is cleaved rapidly by Trifluoroacetic Acid (TFA).[4]
-
Strategic Use: It allows for the synthesis of "Head-to-Tail" cyclic peptides or the preparation of protected peptide fragments.[4][6]
Figure 2: Orthogonal protection strategy using t-butyl ester in Fmoc chemistry.
B. Medicinal Chemistry & Arginase Inhibition
L-Norvaline is a structural analog of L-Ornithine and acts as an inhibitor of Arginase , an enzyme upregulated in certain cancers and cardiovascular diseases.[4]
-
Prodrug Potential: The free amino acid (L-Norvaline) has poor cellular permeability due to its zwitterionic nature.[4] The t-butyl ester masks the carboxylic acid, increasing lipophilicity and cellular uptake.[4] Once inside the cell, non-specific esterases hydrolyze the ester, releasing the active inhibitor.[4]
-
Research Tool: Used as a negative control or active comparator in assays developing boronic acid-based arginase inhibitors (e.g., ABH, BEC).[4]
Handling & Safety
-
Hazards: Irritant to eyes, respiratory system, and skin.[4]
-
Storage: The hydrochloride salt is hygroscopic. Store at 2–8°C in a tightly sealed container, preferably under nitrogen or argon.
-
Stability: Aqueous solutions are stable at acidic pH but hydrolyze slowly at neutral pH and rapidly at alkaline pH.
References
-
Preparation of Amino Acid t-Butyl Esters: Roeske, R. W.[4] Journal of Organic Chemistry, 1963 , 28, 1251.[4] (Foundational method for isobutylene esterification).
-
Synthesis of L-Norvaline t-butyl ester HCl: World Intellectual Property Organization, WO2003053909A1, 2003 .[4] Link
-
Arginase Inhibition & Prodrug Strategies: Rais, R., et al. "Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs."[4] Journal of Medicinal Chemistry, 2023 , 66(22), 15493-15510.[4] Link[4]
-
Peptide Synthesis Applications: Anderson, G. W., & Callahan, F. M.[4][7] "t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis." Journal of the American Chemical Society, 1960 , 82(13), 3359-3363.[4] Link[4]
-
Safety Data: Sigma-Aldrich Safety Data Sheet for CAS 119483-47-5.[4] Link
Sources
- 1. L-Norvaline tert-butyl ester hydrochloride | 119483-47-5 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of L-Norvaline t-butyl ester hydrochloride in Solid-Phase Peptide Synthesis
Introduction: The Significance of L-Norvaline in Peptide Chemistry
L-Norvaline (Nva), a non-proteinogenic amino acid, is an isomer of the more common amino acid valine.[1] Its linear five-carbon side chain distinguishes it from valine's branched structure, a subtle difference that imparts unique conformational properties to peptides and can influence their biological activity.[2] In drug development, the incorporation of unusual amino acids like norvaline is a key strategy for designing peptidomimetics with enhanced stability, receptor affinity, and therapeutic potential. Norvaline has been investigated for its role as an arginase inhibitor, which can modulate nitric oxide (NO) synthesis, suggesting applications in cardiovascular and metabolic research.[2]
For use in Solid-Phase Peptide Synthesis (SPPS), L-Norvaline is often supplied as L-Norvaline t-butyl ester hydrochloride (Nva-OtBu·HCl) . This specific chemical form is engineered for optimal performance within the standardized SPPS workflow, particularly the widely used Fmoc/tBu orthogonal protection strategy.[3][4]
-
t-Butyl (tBu) Ester: This group protects the C-terminal carboxylic acid of the norvaline residue. It is stable under the basic conditions used for Fmoc group removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final peptide cleavage from the resin.[4] This orthogonality is fundamental to successful stepwise peptide assembly.[5]
-
Hydrochloride (HCl) Salt: The HCl salt enhances the compound's stability and solubility, ensuring easier handling and dissolution in the organic solvents commonly used in SPPS, such as Dimethylformamide (DMF).[3][6]
This document provides a detailed protocol for the efficient and reliable incorporation of this compound into a growing peptide chain using manual or automated SPPS. It addresses common challenges, such as steric hindrance and potential racemization, and offers field-proven strategies for mitigation.
Core Principles: The SPPS Cycle for L-Norvaline Incorporation
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble polymer resin.[7][8] The process for incorporating L-Norvaline follows the standard SPPS cycle, which consists of deprotection, activation, coupling, and washing steps.
The workflow can be visualized as follows:
Caption: General SPPS workflow for a single amino acid coupling cycle.
Detailed Experimental Protocol
This protocol is designed for the Fmoc/tBu SPPS strategy. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
-
Amino Acid: this compound (Purity ≥98%)[3]
-
Resin: Pre-loaded Fmoc-amino acid resin (e.g., Wang, Rink Amide) appropriate for the desired C-terminus.[9]
-
Solvents: High-purity, amine-free Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Solution: 20% Piperidine in DMF (v/v).
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
HCTU is also a common and effective alternative.[9]
-
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail (example): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Monitoring: Ninhydrin (Kaiser) test kit.
Step-by-Step Coupling Procedure
This protocol assumes a 0.1 mmol synthesis scale. Reagent volumes should be scaled accordingly.
Step 1: Resin Preparation and Fmoc Deprotection
-
Place the peptide-resin in a suitable reaction vessel (manual or automated).
-
Swell the resin in DMF for 30 minutes.
-
Drain the DMF and add the deprotection solution (20% piperidine in DMF).
-
Agitate for 5-7 minutes. Drain, and repeat for another 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A final wash with DCM and then DMF is recommended.
-
Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine, ready for coupling.
Step 2: Preparation of L-Norvaline Activation Solution (in situ neutralization)
The hydrochloride salt of the amino acid ester must be neutralized to the free amine before activation. This is typically achieved in situ by adding a base.
-
In a separate vial, dissolve this compound (4 eq., 0.4 mmol, ~84 mg) and the coupling agent (e.g., HBTU, 3.9 eq., 0.39 mmol) in DMF.
-
Add DIEA (8 eq., 0.8 mmol) to the solution. The initial two equivalents of DIEA neutralize the HCl salt, while the remaining equivalents facilitate the coupling reaction.
-
Allow the solution to pre-activate for 1-2 minutes before adding it to the resin.
Step 3: Coupling Reaction
-
Drain the final DMF wash from the deprotected peptide-resin.
-
Immediately add the pre-activated L-Norvaline solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Causality Note: L-Norvaline can exhibit moderate steric hindrance compared to smaller amino acids like Alanine. A longer coupling time is recommended to drive the reaction to completion. For particularly difficult sequences, microwave-assisted SPPS can significantly enhance coupling efficiency.[10]
-
Step 4: Monitoring and Post-Coupling Wash
-
After the initial coupling time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.
-
Troubleshooting: If the Kaiser test is positive (blue beads), it signifies incomplete coupling. In this case, drain the reaction solution and perform a "double couple": repeat Step 3 with a freshly prepared activated L-Norvaline solution for another 1-2 hours.
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
The resin is now ready for the next SPPS cycle (return to Step 1 for the next amino acid).
Caption: Simplified mechanism of HBTU-mediated amino acid coupling.
Final Cleavage and t-Butyl Ester Deprotection
After the full peptide sequence is assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups, including the t-butyl ester of Norvaline, must be removed.
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A standard choice is 95% TFA / 2.5% TIS / 2.5% H₂O .
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by RP-HPLC) and characterization.
Key Experimental Parameters and Considerations
Minimizing Racemization
Racemization (or epimerization) is a critical side reaction where the stereochemistry of the α-carbon is inverted. This risk is highest during the amino acid activation step.[13][14]
-
Choice of Reagents: Urionium/aminium-based coupling reagents like HATU and HBTU are generally preferred as they are known to suppress racemization compared to older methods like carbodiimides alone.[8] The inclusion of additives like HOBt or Oxyma Pure is standard practice for this reason.
-
Base Selection: Use a non-nucleophilic base like DIEA. Avoid using excess base or extended pre-activation times, as prolonged exposure to basic conditions can increase the rate of racemization.[13]
-
Temperature: Perform couplings at room temperature. Elevated temperatures, while sometimes used to overcome steric hindrance, significantly increase the risk of racemization.
Data Summary: Coupling Conditions
| Parameter | Standard Protocol | For Difficult Couplings | Rationale |
| Amino Acid (eq.) | 4 | 5-10 | Drives reaction equilibrium towards product formation. |
| Coupling Reagent (eq.) | 3.9 | 4.9-9.9 | Ensures efficient activation of the carboxylic acid. |
| Base (DIEA) (eq.) | 8 | 10-20 | Neutralizes HCl salt and catalyzes the reaction. |
| Solvent | DMF | DMF or NMP | High polarity solvents that swell the resin effectively. |
| Time | 1-2 hours | 2-4 hours or overnight | Allows sufficient time for sterically hindered couplings.[10] |
| Temperature | Room Temperature | Room Temperature | Higher temperatures increase racemization risk. |
Conclusion
This compound is a versatile building block for modifying peptide structures. Its successful incorporation via SPPS is readily achievable with careful attention to protocol details. By employing robust coupling reagents like HBTU or HATU, ensuring complete neutralization of the hydrochloride salt, allowing for adequate reaction times to overcome moderate steric hindrance, and using appropriate scavengers during final cleavage, researchers can confidently synthesize high-purity norvaline-containing peptides for a wide range of applications in drug discovery and biochemical research.
References
-
ChemBK. (2024). L-Norvaline tert-butyl ester hydrochloride. Retrieved from ChemBK website. [Link]
-
StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. [Link]
-
FooDB. (2010). Showing Compound Norvaline (FDB005441). Retrieved from FooDB website. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from AAPPTec website. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from AAPPTec website. [Link]
-
Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from CEM Corporation website. [Link]
-
Subirós-Funosas, R., et al. (2013). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
CSBio. (2023). A Practical Guide to Solid Phase Peptide Synthesis. Retrieved from CSBio website. [Link]
-
Giraud, M., et al. (2006). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]
-
LifeTein. (2025). Unusual Amino Acids: Norvaline. Retrieved from LifeTein Peptide Blog. [Link]
Sources
- 1. Showing Compound Norvaline (FDB005441) - FooDB [foodb.ca]
- 2. lifetein.com [lifetein.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. chembk.com [chembk.com]
- 7. bachem.com [bachem.com]
- 8. csbiochina.com [csbiochina.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. peptide.com [peptide.com]
- 13. mdpi.com [mdpi.com]
- 14. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Targeted Intracellular Arginase Inhibition using L-Norvaline t-butyl ester
Abstract & Scientific Rationale
Arginase (ARG1 and ARG2) is a manganese-dependent metalloenzyme that hydrolyzes L-Arginine into L-Ornithine and Urea. It plays a critical pivotal role in the hepatic urea cycle and, more recently, has emerged as a key regulator of immune responses. In macrophages, Arginase-1 (ARG1) is the hallmark of the anti-inflammatory M2 phenotype, competing with Inducible Nitric Oxide Synthase (iNOS) for the common substrate L-Arginine.
While L-Norvaline is a potent, non-selective structural analogue of L-Ornithine that acts as a feedback inhibitor of Arginase, its hydrophilic nature limits passive membrane permeability. This protocol utilizes L-Norvaline t-butyl ester hydrochloride , a lipophilic prodrug derivative. The t-butyl ester modification masks the carboxyl group, significantly enhancing cellular uptake. Once intracellular, ubiquitous esterases hydrolyze the ester, releasing the active L-Norvaline inhibitor directly at the site of enzyme localization (cytosol for ARG1, mitochondria for ARG2).
This guide details a validated workflow for assessing intracellular Arginase activity in macrophages, specifically designed to screen the efficacy of L-Norvaline t-butyl ester as a metabolic modulator.
Mechanistic Pathway & Workflow
The following diagram illustrates the competitive inhibition mechanism and the experimental workflow for the cell-based assay.
Figure 1: Mechanism of Action.[1] The t-butyl ester facilitates entry; intracellular hydrolysis yields the active inhibitor, blocking Urea production.
Materials & Reagent Preparation
Key Reagents
-
Target Compound: this compound (Store at -20°C; hygroscopic).
-
Enzyme Substrate: L-Arginine (0.5 M stock, pH 9.7).
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 1 µM Pepstatin A, 1 µM Leupeptin, 0.4% (w/v) Triton X-100. Note: Avoid EDTA, as it chelates the Manganese required for Arginase activity.
-
Urea Detection Reagent:
-
Reagent A: 10 mM o-Phthaldialdehyde (OPA) in ethanol.
-
Reagent B: 10 mM N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
-
Acid Mix: H2SO4 / H3PO4 (1:3 ratio).
-
Commercial Alternative: QuantiChrom™ Urea Assay Kit or equivalent diacetyl monoxime-based kits.
-
Stock Solution Preparation (L-Norvaline t-butyl ester)
-
Solubility Check: The hydrochloride salt is highly soluble in water and DMSO.
-
Preparation: Dissolve 10 mg in 1 mL of sterile DMSO to create a high-concentration stock (approx. 47 mM).
-
Working Solution: Dilute in cell culture media immediately prior to use. Keep final DMSO concentration <0.5% to avoid cytotoxicity.
Experimental Protocol: Cell-Based Inhibition Assay
This protocol uses RAW 264.7 macrophages stimulated with IL-4 to induce high ARG1 expression, providing a robust window for inhibition screening.
Phase 1: Cell Culture & Treatment
-
Seeding: Plate RAW 264.7 cells at
cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO2. -
Induction (M2 Polarization): Replace media with fresh DMEM containing 20 ng/mL IL-4 . This induces Arginase-1 expression.
-
Inhibitor Treatment:
-
Add L-Norvaline t-butyl ester at varying concentrations (e.g., 1 µM, 10 µM, 100 µM, 500 µM).
-
Control 1: Vehicle only (DMSO).
-
Control 2: Unstimulated cells (M0 phenotype, low Arginase baseline).
-
-
Incubation: Incubate for 18–24 hours. Rationale: This allows time for ester entry, hydrolysis, and steady-state inhibition of the enzyme.
Phase 2: Lysis & Activation
-
Harvest: Wash cells 2x with ice-cold PBS. Scrape cells into 100 µL of Lysis Buffer .
-
Lysis: Freeze-thaw the lysate 3 times (Liquid N2 / 37°C water bath) or sonicate briefly. Centrifuge at 12,000 x g for 10 min at 4°C. Collect supernatant.
-
Heat Activation (Critical Step):
-
Arginase requires Mn2+ activation.[2]
-
Mix 40 µL lysate with 10 µL of 10 mM MnCl2 (in 50 mM Tris-HCl, pH 7.5).
-
Heat at 55°C for 10 minutes . Why? This activates the enzyme and helps release it from subcellular compartments.
-
Phase 3: Enzymatic Reaction & Detection
-
Substrate Addition: Add 50 µL of 0.5 M L-Arginine (pH 9.7) to the activated lysate.
-
Reaction: Incubate at 37°C for 60 minutes.
-
Stop Reaction: Add 200 µL of Acid Mix (H2SO4/H3PO4) to stop the enzymatic activity.
-
Color Development:
-
Add Urea Detection Reagents (e.g., 20 µL Reagent A + 20 µL Reagent B, or use commercial chromogen).
-
Incubate in the dark for 10–30 minutes until color develops (Pink/Red).
-
-
Measurement: Read Absorbance at 520 nm (or 430 nm depending on the specific chromogen chemistry used).
Data Analysis & Interpretation
Calculation of Activity
Normalize the Optical Density (OD) to total protein concentration (determined via BCA assay) to account for cell number variations.
Expected Results Table
The following table outlines the expected trends when validating L-Norvaline t-butyl ester.
| Experimental Condition | Expected Arginase Activity | Interpretation |
| M0 Macrophage (Unstimulated) | Low / Baseline | Constitutive ARG2 activity only. |
| M2 Macrophage (IL-4 Only) | High (10-50x Baseline) | Successful induction of ARG1. |
| M2 + L-Norvaline t-butyl (10 µM) | Moderate Reduction | Partial inhibition. |
| M2 + L-Norvaline t-butyl (500 µM) | Significant Reduction (>80%) | Effective intracellular delivery and inhibition. |
| M2 + L-Norvaline (Free Acid) | Slight/No Reduction | Poor membrane permeability limits efficacy compared to ester. |
Troubleshooting & Critical Parameters
The "Urea Background" Problem
-
Issue: Cell culture media (DMEM) and serum (FBS) contain high levels of urea.
-
Solution: The cell wash step with PBS (Phase 2, Step 1) is non-negotiable. Ensure complete removal of media before lysis.
Manganese Activation
-
Issue: Low signal despite high enzyme expression.
-
Cause: Arginase is a metalloenzyme. Without the 55°C heating step with MnCl2, the enzyme remains largely inactive in lysates.
Substrate Competition
-
Insight: Because L-Norvaline is a competitive inhibitor, the assay sensitivity depends on the substrate concentration. If you add saturating L-Arginine (excessively high), you may mask the inhibitory effect of the drug.
-
Optimization: Perform a Km analysis. Use L-Arginine concentration near the Km (~2-10 mM) rather than massive excess if determining IC50.
References
-
Rath, M. et al. (2014). "Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages." Frontiers in Immunology.
-
Corraliza, I. M. et al. (1994). "Determination of arginase activity in macrophages: a micromethod." Journal of Immunological Methods.
-
Chang, C. I. et al. (1998). "Arginase modulates nitric oxide production in activated macrophages."[3] American Journal of Physiology.[3]
-
ChemBK. (2024). "L-Norvaline tert-butyl ester hydrochloride Chemical Properties." ChemBK Database.
Sources
Application Note: NMR Characterization of L-Norvaline t-butyl Ester Hydrochloride
Introduction & Scope
L-Norvaline t-butyl ester hydrochloride (H-Nva-OtBu[1]·HCl) is a critical non-canonical amino acid intermediate, frequently employed in Solid-Phase Peptide Synthesis (SPPS) to introduce hydrophobic linearity without the steric bulk of Valine or Leucine.
The structural integrity of this building block is paramount. The acid-labile t-butyl ester moiety serves as an orthogonal protecting group, while the hydrochloride salt ensures stability of the
This guide provides a definitive protocol for the NMR characterization of H-Nva-OtBu·HCl, moving beyond basic spectral listing to a causal analysis of chemical shifts, coupling networks, and impurity profiling.
Chemical Context & Stability[2][3][4][5]
-
Formula:
-
Critical Feature: The linear propyl side chain distinguishes it from the branched isomer (Valine). The t-butyl group appears as a diagnostic singlet.
Stability Warning
The t-butyl ester is acid-labile . While the HCl salt form is generally stable as a dry solid, dissolution in wet solvents or prolonged exposure to acidic moisture can trigger the loss of the t-butyl group (isobutylene ejection), yielding the free amino acid L-Norvaline.
Experimental Protocol
Solvent Selection: The DMSO Imperative
For amino acid hydrochloride salts, DMSO-d6 is the mandatory solvent.
-
Solubility: HCl salts are often insoluble in
. -
Exchangeable Protons: In
, the ammonium protons ( ) exchange rapidly with deuterium and disappear. In DMSO-d6, hydrogen bonding slows this exchange, allowing observation of the signal (typically a broad singlet/triplet at 8.0–8.5 ppm), which is crucial for confirming the salt form.
Sample Preparation Workflow
Figure 1: Optimized sample preparation workflow for hygroscopic HCl salts.
Acquisition Parameters
| Parameter | 1H NMR Setting | 13C NMR Setting | Rationale |
| Pulse Angle | 30° ( | 30° ( | Standard excitation. |
| Relaxation Delay (D1) | 1.0 - 2.0 s | 2.0 s | Sufficient for small molecules; t-butyl methyls relax slowly, ensure D1 is adequate for integration. |
| Scans (NS) | 16 - 32 | 512 - 1024 | HCl salts lower the effective molarity; higher scans needed for Carbon. |
| Temperature | 298 K | 298 K | Standardize to minimize chemical shift drift of |
| Referencing | DMSO (2.50 ppm) | DMSO (39.5 ppm) | Internal TMS is optional but DMSO residual peak is reliable. |
Data Analysis & Interpretation
1H NMR Assignment Logic (DMSO-d6)
The spectrum is defined by three distinct zones: the exchangeable region, the alpha-chiral center, and the aliphatic side chain.
Table 1: 1H NMR Chemical Shift Data
| Position | Group | Multiplicity | Integral | Mechanistic Insight | |
| Amine | 8.30 - 8.50 | br s / t | 3H | Downfield due to positive charge. Broadening indicates H-bonding rate. | |
| 3.85 - 3.95 | t / dd | 1H | Deshielded by adjacent | ||
| Ester | 1.46 | s | 9H | Intense diagnostic singlet. Sharpness confirms free rotation. | |
| 1.65 - 1.75 | m | 2H | Diastereotopic potential, but often overlaps as multiplet. | ||
| 1.30 - 1.45 | m | 2H | Shielded relative to | ||
| 0.90 | t | 3H | Classic triplet ( |
Structural Connectivity Diagram
Figure 2: COSY connectivity network. The linear chain is verified by the sequential
13C NMR Assignments
-
Carbonyl (
): ~168-170 ppm.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Quaternary t-Bu (
): ~82-84 ppm.[4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> - -Carbon: ~52-54 ppm.
-
Side Chain:
-CH3 (~13 ppm), -CH2 (~18 ppm), -CH2 (~33 ppm).
Quality Control & Troubleshooting
Common Impurities
-
L-Norvaline (Free Acid):
-
Indicator: Disappearance of the t-Bu singlet (1.46 ppm) and appearance of a broad COOH proton (10-12 ppm).
-
Cause: Hydrolysis due to wet DMSO or storage in humid conditions.
-
-
Residual Solvents:
Troubleshooting "Missing" Peaks
-
Issue:
signal is missing or extremely broad. -
Diagnosis: The sample may contain trace base or the DMSO is "wet" (high water content), causing rapid proton exchange.
-
Fix: Dry the sample under high vacuum or add a micro-drop of concentrated DCl (if available) to push the equilibrium back to the protonated state, though this is rarely necessary for pure salts.
Distinguishing Norvaline from Valine
-
The Trap: Both have MW ~117 (free acid) and t-butyl esters.
-
The Check: Look at the methyl region (0.8 - 1.0 ppm).
-
Norvaline: Triplet (3H) + Multiplet (CH2).
-
Valine: Doublet (6H) + Multiplet (CH).
-
If you see a doublet of doublets or two doublets, you likely have Valine or a mixture.
-
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link
-
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link
-
PubChem Compound Summary. "L-Norvaline." National Center for Biotechnology Information. Link
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (Standard text for coupling constants and chemical shift logic).
Sources
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. H-D-Val-OtBu hydrochloride | C9H20ClNO2 | CID 45108216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. n-Butyl vinyl ether(111-34-2) 1H NMR [m.chemicalbook.com]
- 5. 1,2,3,4-Tetrahydrocarbazole(942-01-8) 1H NMR [m.chemicalbook.com]
- 6. diposit.ub.edu [diposit.ub.edu]
Application Note: L-Norvaline t-Butyl Ester Hydrochloride as a Chiral Resolving Agent
[1][2]
Executive Summary
L-Norvaline t-butyl ester hydrochloride (L-Nva-OtBu[1][2][3]·HCl) is a specialized amino acid derivative increasingly utilized in the optical resolution of racemic carboxylic acids and the synthesis of chiral active pharmaceutical ingredients (APIs). Unlike common resolving agents (e.g., tartaric acid, phenylethylamine), this compound offers a unique combination of a hydrophobic side chain (
This guide details the mechanistic basis, operational protocols, and recovery strategies for using L-Nva-OtBu·HCl to separate enantiomers via Diastereomeric Salt Formation and Chiral Derivatization .
Mechanistic Principles
The Chiral Selector Logic
The efficacy of L-Norvaline t-butyl ester as a resolving agent stems from its structural rigidity and steric bulk.
-
The Amino Group (
): Once liberated from the hydrochloride salt, the primary amine acts as the base to form salts with racemic acids ( ). -
The
-Propyl Side Chain: Provides intermediate hydrophobicity, distinct from the high aromatic stacking of phenylalanine or the low interaction of alanine. This allows for "tunable" solubility in organic solvents (e.g., ethyl acetate, MTBE). -
The tert-Butyl Ester (
): This is the critical discriminator. The massive bulk of the t-butyl group amplifies the energy difference ( ) between the and diastereomeric pairs, facilitating sharper separation during crystallization or chromatography.
Thermodynamic Discrimination Pathway
The resolution relies on the formation of diastereomeric salts with distinct lattice energies:
The bulky ester group destabilizes the packing of the "mismatched" pair, causing the "matched" pair to crystallize preferentially.
Experimental Protocols
Protocol A: Preparative Resolution of Racemic Carboxylic Acids
Objective: Isolate a single enantiomer of a target carboxylic acid (e.g., Ibuprofen, Naproxen analogs) using L-Nva-OtBu·HCl via fractional crystallization.
Reagents Required:
-
Racemic Acid Substrate (
) -
This compound (
) -
Sodium Hydroxide (
NaOH) or Triethylamine ( ) -
Solvent System: Isopropanol (IPA) / Hexane or Ethyl Acetate / Ethanol.
Step-by-Step Methodology:
-
Freebasing (In-Situ):
-
L-Nva-OtBu[1][2][3][4][5]·HCl is a stable salt. To activate it, suspend
( ) in of Dichloromethane (DCM). -
Add
of Triethylamine. Stir for 15 minutes at room temperature. -
Note: Alternatively, partition between
NaOH and DCM, separate the organic layer, dry over , and evaporate to obtain the free amine oil.
-
-
Salt Formation:
-
Dissolve
of the Racemic Acid in the minimum amount of hot solvent (e.g., boiling Ethyl Acetate). -
Add the solution of free L-Norvaline t-butyl ester (prepared in Step 1).
-
Stir the mixture at reflux for 30 minutes to ensure homogeneity.
-
-
Controlled Crystallization:
-
Allow the solution to cool to room temperature slowly (
). -
Once at room temperature, transfer to a
environment for 12–24 hours. -
Observation: The "Less Soluble" diastereomeric salt will precipitate as white crystals.
-
-
Filtration and Washing:
-
Filter the crystals under vacuum.
-
Wash the filter cake with cold solvent (same as crystallization solvent) to remove the mother liquor containing the "More Soluble" diastereomer.
-
-
Decomposition (Recovery):
-
Suspend the crystals in a biphasic mixture of Ethyl Acetate and
HCl. -
Shake vigorously. The L-Norvaline t-butyl ester will protonate and move to the aqueous layer (as HCl salt). The resolved Chiral Acid will remain in the Ethyl Acetate layer.
-
Separate phases. Evaporate the organic layer to obtain the Enantiopure Acid .
-
-
Recycling:
-
The aqueous layer contains the resolving agent. Basify with NaOH and extract to recover L-Norvaline t-butyl ester for reuse.
-
Protocol B: Chiral Derivatization for HPLC Analysis
Objective: Determine the Enantiomeric Excess (ee%) of a crude acid mixture by converting enantiomers into diastereomeric amides.
Workflow:
-
Coupling: Mix
of analyte acid + L-Nva-OtBu·HCl + EDC·HCl + DIPEA in DMF. -
Incubation: Shake at room temperature for 1 hour.
-
Quench: Add
water; extract with Ethyl Acetate. -
Analysis: Inject the organic layer onto an achiral C18 HPLC column.
-
Result: The
and amides will elute at different retention times due to different hydrophobic interactions with the stationary phase.
-
Workflow Visualization
The following diagram illustrates the logic flow for the Preparative Resolution (Protocol A).
Caption: Workflow for the optical resolution of racemic acids using L-Norvaline t-butyl ester via diastereomeric salt crystallization.
Technical Data & Comparison
Physicochemical Properties
| Property | Value | Relevance to Protocol |
| Molecular Weight | 209.71 g/mol | Calculation of stoichiometry ( |
| Appearance | White Crystalline Solid | Easy to weigh and handle. |
| Solubility (HCl salt) | High: Water, MethanolLow: Ether, Hexane | Must be freebased to dissolve in non-polar crystallization solvents. |
| Optical Rotation | Baseline for checking optical purity of the agent itself. | |
| Stability | Hygroscopic | Store in desiccator. Avoid strong acids (cleaves t-butyl ester). |
Comparison with Other Resolving Agents
| Resolving Agent | Steric Bulk | Hydrophobicity | Best For |
| L-Norvaline t-butyl ester | High | Medium | Bulky, lipophilic acids (e.g., Profens) |
| L-Phenylalanine methyl ester | Medium | High | Aromatic acids (via |
| L-Alanine methyl ester | Low | Low | Small, aliphatic acids |
| Phenylethylamine | Medium | Medium | General purpose acidic resolution |
Critical Handling Notes (Safety & Stability)
-
Ester Hydrolysis Risk: The tert-butyl ester is acid-labile. While the HCl salt is stable, exposure to strong acids (e.g., TFA, concentrated HCl) for prolonged periods will cleave the ester, yielding free L-Norvaline.
-
Precaution: Perform the "Decomposition" step (Step 5 in Protocol A) quickly using cold dilute HCl, or use extraction with strong buffer (pH 4-5) if the substrate allows.
-
-
Racemization: Amino acid esters can racemize under strongly basic conditions combined with heat.
-
Precaution: During the freebasing step, avoid heating the free amine. Perform crystallization at the lowest temperature possible.
-
-
Storage: Store the HCl salt at
under inert gas (Argon/Nitrogen).
References
-
ChemBK. (2024). L-Norvaline tert-butyl ester hydrochloride Chemical Properties and Usage. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2023). Discovery of tert-Butyl Ester Based Prodrugs and Stability Studies. (Contextual reference for t-butyl ester stability in bio-organic synthesis). Retrieved from [Link]
Application Notes and Protocols for L-Norvaline t-Butyl Ester Hydrochloride in Pharmaceutical Development
Introduction: A Strategic Building Block for Modulating Nitric Oxide Signaling and Beyond
L-Norvaline t-butyl ester hydrochloride stands as a pivotal chemical entity in modern pharmaceutical development, offering a unique combination of synthetic utility and latent biological activity. As a protected derivative of the non-proteinogenic amino acid L-norvaline, this compound provides researchers and drug developers with a versatile tool for a range of applications, from peptide synthesis to the development of novel therapeutics targeting the nitric oxide pathway.[1] The incorporation of the t-butyl ester serves a dual purpose: it acts as a protecting group for the carboxylic acid functionality, enabling controlled chemical manipulations at other sites of a molecule, and it enhances the compound's solubility and stability, facilitating its use in various synthetic and formulation processes.[1] Furthermore, the t-butyl ester can function as a prodrug moiety, designed to be cleaved in vivo to release the active L-norvaline.
This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.
| Property | Value | Source |
| CAS Number | 119483-47-5 | [2] |
| Molecular Formula | C₉H₂₀ClNO₂ | [3] |
| Molecular Weight | 209.71 g/mol | [3] |
| Appearance | White crystalline solid/powder | [2][4] |
| Melting Point | 140-147 °C | [2][3] |
| Purity (typical) | ≥ 98% (HPLC) | [2] |
| Solubility | Enhanced solubility compared to L-Norvaline. Soluble in water and organic solvents like DMSO, methanol, and chloroform.[1][5] | |
| Storage | Store at 0-8 °C in a dry, well-sealed container. | [2] |
Handling Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood.
Synthesis and Characterization: A Practical Approach
The synthesis of this compound is typically achieved through the esterification of L-norvaline, followed by the formation of the hydrochloride salt. While several methods exist for amino acid esterification, a common approach involves the reaction of the amino acid with isobutylene in the presence of an acid catalyst.[6]
Representative Synthesis Protocol
This protocol is a representative example based on established methods for the synthesis of amino acid t-butyl esters.[6]
Step 1: Esterification of L-Norvaline
-
Reaction Setup: In a pressure-resistant vessel (autoclave), suspend L-norvaline (1 equivalent) in a suitable solvent such as dichloromethane or dioxane.
-
Catalyst Addition: Add an acid catalyst, for example, p-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid (1.5-2 equivalents).
-
Reactant Addition: Cool the mixture and add condensed isobutylene (3-4 equivalents).
-
Reaction: Seal the vessel and stir the mixture at room temperature for 4-5 days. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully vent the vessel. Wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude L-norvaline t-butyl ester.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude L-norvaline t-butyl ester in a dry, non-polar solvent such as diethyl ether.
-
Acidification: Cool the solution to -20°C and slowly add one equivalent of a solution of HCl in ether.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold, dry ether, and dry under vacuum to yield this compound.
Purification by Recrystallization
For higher purity, the product can be recrystallized. The choice of solvent is critical and should be one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common technique involves dissolving the compound in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals.[7][8]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final product. A reversed-phase HPLC method with UV detection is commonly employed. For amino acids and their derivatives that lack a strong chromophore, pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be used.[9]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly within the Boc (tert-butyloxycarbonyl) protection strategy. The t-butyl ester protects the C-terminus of the amino acid, allowing for the sequential addition of other amino acids to the N-terminus.
Workflow for Incorporating L-Norvaline into a Peptide Chain (Boc Strategy)
Caption: General workflow for Boc-SPPS.
Protocol for a Manual Boc-SPPS Coupling Cycle
This protocol outlines a general procedure for a single coupling cycle in manual Boc-SPPS.
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) with the first amino acid already attached.
-
Boc Deprotection: Swell the resin in dichloromethane (DCM). Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the Boc protecting group from the N-terminus of the attached amino acid.[10]
-
Washing: Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc groups.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Washing: Wash the resin again with DCM to remove excess DIEA.
-
Coupling:
-
In a separate vessel, pre-activate Boc-L-Norvaline-OH (the free acid form of L-Norvaline with Boc protection on the amine) with a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in a solvent like N,N-dimethylformamide (DMF).
-
Add the activated Boc-L-Norvaline-OH solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.
-
Repeat: The cycle of deprotection, neutralization, and coupling is repeated with the subsequent amino acids in the desired sequence.
Mechanism of Action: Arginase Inhibition and Nitric Oxide Production
L-Norvaline, the active form of the compound, is a potent inhibitor of the enzyme arginase.[11] Arginase competes with endothelial nitric oxide synthase (eNOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline effectively increases the bioavailability of L-arginine for eNOS, leading to enhanced production of nitric oxide (NO).
The Arginase-eNOS Signaling Pathway
Caption: L-Norvaline inhibits arginase, increasing L-arginine for eNOS.
This mechanism of action makes L-norvaline and its prodrugs attractive candidates for the treatment of cardiovascular diseases characterized by endothelial dysfunction, such as hypertension and atherosclerosis.
This compound as a Prodrug
The t-butyl ester group can act as a prodrug moiety, which is a chemically modified version of a drug that is inactive until it is metabolized in vivo to the active form. The ester linkage in this compound is susceptible to hydrolysis by esterases present in the body, which would release the active L-norvaline.
Advantages of the Prodrug Approach:
-
Improved Bioavailability: The increased lipophilicity of the ester compared to the free amino acid can enhance its absorption across biological membranes.
-
Enhanced Stability: The ester form can be more stable than the parent drug under certain conditions, for example, in the acidic environment of the stomach.[12]
-
Controlled Release: The rate of hydrolysis of the ester can be modulated to control the release of the active drug over time.
Formulation for In Vivo Studies
The development of a suitable formulation is critical for the preclinical evaluation of this compound in animal models. The goal is to achieve adequate solubility and stability of the compound for administration.
Representative Formulation Protocol for Parenteral Administration
This protocol is a general guideline for preparing a solution for injection, based on common practices for similar compounds.[13]
Vehicle Composition:
-
10% Dimethyl sulfoxide (DMSO)
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween-80
-
45% Saline (0.9% NaCl)
Preparation Steps:
-
Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Solubilization: In a sterile vial, add the required volume of the DMSO stock solution.
-
Addition of Co-solvents: Add PEG300 and mix thoroughly until a clear solution is obtained.
-
Addition of Surfactant: Add Tween-80 and mix gently to avoid excessive foaming.
-
Final Dilution: Add saline to the final volume and mix until the solution is homogeneous.
-
Sterilization: The final formulation should be sterile-filtered through a 0.22 µm filter before administration.
Note: The stability of the formulation should be assessed before use in long-term studies. It is recommended to prepare the formulation fresh on the day of use.
Future Perspectives and Applications
The unique properties of this compound position it as a valuable tool in the development of a new generation of pharmaceuticals. Its primary application lies in its potential to deliver L-norvaline as an arginase inhibitor for the treatment of a variety of diseases, including:
-
Cardiovascular Diseases: By enhancing NO production, L-norvaline has therapeutic potential in hypertension, atherosclerosis, and other conditions associated with endothelial dysfunction.
-
Neurodegenerative Diseases: Emerging research suggests a role for arginase in the pathology of Alzheimer's disease, opening up new avenues for the use of arginase inhibitors.
-
Oncology: Arginase is implicated in the tumor microenvironment, where it can suppress the immune response. Arginase inhibitors are being investigated as a novel approach in cancer immunotherapy.[14][15][16]
Conclusion
This compound is more than just a protected amino acid; it is a strategic molecule that offers significant advantages in pharmaceutical research and development. Its utility in peptide synthesis, coupled with its potential as a prodrug for the arginase inhibitor L-norvaline, makes it a compound of considerable interest. The protocols and information provided in this guide are intended to serve as a comprehensive resource for scientists working to unlock the full therapeutic potential of this versatile molecule.
References
- Process for preparing amino acid tert-butyl ester hydrochloric acid salts. (2003). Google Patents.
- Method for synthesis of L-norvaline. (n.d.). Google Patents.
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 31, 2026, from [Link]
-
L-Norvaline tert-butyl ester hydrochloride. (2024). ChemBK. Retrieved January 31, 2026, from [Link]
-
Mini review on emerging methods of preparation of liposome and its application as Liposome drug delivery systems. (n.d.). Retrieved January 31, 2026, from [Link]
-
L-Norvaline tert-butyl ester hydrochloride. (2024). ChemBK. Retrieved January 31, 2026, from [Link]
-
L-Norvaline t-butyl ester. (n.d.). LookChem. Retrieved January 31, 2026, from [Link]
-
Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. (n.d.). Oxford Academic. Retrieved January 31, 2026, from [Link]
-
Arginase: The Emerging Therapeutic Target for Vascular Oxidative Stress and Inflammation. (2013). Frontiers in Immunology. Retrieved January 31, 2026, from [Link]
- Accumulation of amino acids and peptides into liposomes. (n.d.). Google Patents.
-
Opportunities and Challenges of Arginase Inhibitors in Cancer: A Medicinal Chemistry Perspective. (n.d.). ACS Publications. Retrieved January 31, 2026, from [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). Retrieved January 31, 2026, from [Link]
-
First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours. (2024). BMJ Oncology. Retrieved January 31, 2026, from [Link]
-
A Mild and Selective Method for the Cleavage of tert-Butyl Esters. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved January 31, 2026, from [Link]
-
An Amino Acid-based Amphoteric Liposomal Delivery System for Systemic Administration of siRNA. (n.d.). PMC. Retrieved January 31, 2026, from [Link]
-
Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (n.d.). PMC. Retrieved January 31, 2026, from [Link]
-
Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages. (n.d.). PMC. Retrieved January 31, 2026, from [Link]
- Amino acid methyl ester hydrochloride preparation. (n.d.). Google Patents.
-
A phase I/II study of safety and efficacy of the arginase inhibitor INCB001158 plus chemotherapy in patients (Pts) with advanced biliary tract cancers. (2021). ASCO Publications. Retrieved January 31, 2026, from [Link]
-
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]
-
Synthesis of Arginase Inhibitors: An Overview. (2025). PMC. Retrieved January 31, 2026, from [Link]
-
Analysis of Amino Acids by HPLC. (2010). Agilent. Retrieved January 31, 2026, from [Link]
-
Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Schematic illustration of mechanisms of eNOS in catalyzing NO⋅or O2•−.... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2023). NIH. Retrieved January 31, 2026, from [Link]
-
Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. (n.d.). US Pharmacopeia (USP). Retrieved January 31, 2026, from [Link]
-
Arginase 1/2 Inhibitor OATD-02: From Discovery to First-in-man Setup in Cancer Immunotherapy. (2023). AACR Journals. Retrieved January 31, 2026, from [Link]
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]
- SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES. (n.d.). Google Patents.
-
Citrulline and arginine activate eNOS via AMPK and increase retinal endothelial cell permeability. (n.d.). IOVS. Retrieved January 31, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. usp.org [usp.org]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 16. ascopubs.org [ascopubs.org]
L-Norvaline t-butyl ester hydrochloride for enhancing peptide bioactivity
Application Note & Protocol Guide: L-Norvaline t-butyl ester hydrochloride
Part 1: Executive Summary & Strategic Rationale
This compound is a specialized amino acid derivative serving a dual function in peptide therapeutics: it acts as a robust synthetic building block for solution-phase synthesis and introduces the Norvaline (Nva) residue to enhance biological stability and potency.
1.1 The Bioactive Advantage: Why Norvaline?
Norvaline is a non-proteinogenic isomer of Valine and a structural isostere of Methionine. Its incorporation solves two critical failure modes in peptide drug design:
-
Oxidative Stability (Methionine Replacement): Methionine (Met) is highly susceptible to oxidation (forming Met-sulfoxide), leading to shelf-life degradation and loss of potency. Norvaline mimics the hydrophobicity and steric bulk of Met but lacks the reactive sulfur atom, rendering the peptide immune to oxidative stress.
-
Arginase Inhibition & Potency: Norvaline is a potent inhibitor of Arginase.[1][2] In metabolic and cardiovascular applications, Nva-containing peptides can synergistically enhance Nitric Oxide (NO) bioavailability by preventing Arginine degradation.
1.2 The Synthetic Advantage: Why the t-Butyl Ester HCl Salt?
-
C-Terminal Protection: The tert-butyl (OtBu) ester provides steric bulk and acid-labile protection, orthogonal to base-labile N-terminal groups (Fmoc).
-
Solubility & Handling: The hydrochloride salt form (HCl) ensures high crystallinity, stability, and solubility in polar organic solvents (DMF, DCM) compared to the volatile or unstable free amine/ester.
-
Minimization of Side Reactions: The bulky OtBu group suppresses diketopiperazine (DKP) formation during dipeptide synthesis, a common issue with methyl or ethyl esters.
Part 2: Mechanism of Action & Structural Logic
2.1 Oxidative Stability Mechanism
The following diagram illustrates the structural advantage of Norvaline over Methionine regarding oxidative degradation.
Caption: Comparative stability pathway showing Norvaline's resistance to oxidation compared to Methionine.
2.2 Biological Pathway: Arginase Inhibition
In cardiovascular and metabolic peptide applications, Nva acts beyond a structural spacer.
Caption: Mechanism of Nva-mediated Arginase inhibition, shifting L-Arginine utilization toward NO production.
Part 3: Experimental Protocol
Protocol: Solution-Phase Synthesis of Fmoc-Xaa-Nva-OtBu Objective: To couple an N-protected amino acid (Fmoc-Xaa-OH) to L-Norvaline t-butyl ester, creating a protected dipeptide fragment.
3.1 Materials Required
| Reagent | Specification | Role |
| L-Nva-OtBu·HCl | >98% Purity, CAS 119483-47-5 | C-terminal Acceptor |
| Fmoc-Amino Acid | 1.1 eq relative to Nva | N-terminal Donor |
| HATU | 1.1 eq | Coupling Reagent |
| DIPEA | 3.0 eq | Base (Activator) |
| DMF | Anhydrous, amine-free | Solvent |
| Ethyl Acetate | HPLC Grade | Extraction Solvent |
3.2 Step-by-Step Methodology
Step 1: Free-Basing of L-Nva-OtBu·HCl Rationale: The HCl salt is stable for storage but the amine must be deprotonated to react. In situ neutralization is preferred to minimize racemization.
-
Dissolve 1.0 mmol of L-Nva-OtBu·HCl in 5 mL of anhydrous DMF.
-
Add 1.0 mmol of DIPEA (Diisopropylethylamine). Stir for 5 minutes at 0°C.
-
Note: Ensure the solution remains cool to prevent premature ester hydrolysis.
-
Step 2: Activation of Carboxyl Component
-
In a separate vessel, dissolve 1.1 mmol of Fmoc-Xaa-OH and 1.1 mmol of HATU in 5 mL DMF.
-
Add 2.0 mmol of DIPEA. The solution should turn yellow (activation).
-
Stir for 2 minutes. Do not over-activate (risk of racemization).
Step 3: Coupling Reaction
-
Add the activated Fmoc-Xaa solution to the L-Nva-OtBu solution.
-
Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).
-
Monitor reaction via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
-
Target Mass: MW(Fmoc-Xaa) + MW(Nva-OtBu) - 18 (H2O).
-
Step 4: Work-up and Isolation
-
Dilute reaction mixture with 50 mL Ethyl Acetate (EtOAc).
-
Wash Sequence:
-
3x with 5% NaHCO3 (Removes unreacted acid/HATU byproducts).
-
1x with Water.
-
3x with 5% Citric Acid or KHSO4 (Removes unreacted amine/DIPEA).
-
3x with Brine.
-
-
Dry organic layer over MgSO4, filter, and concentrate in vacuo.
-
Result: Fmoc-Xaa-Nva-OtBu (Protected Dipeptide).
Step 5: Deprotection (Optional - for final peptide)
-
Reagent: TFA:TIPS:H2O (95:2.5:2.5).
-
Procedure: Treat the protected peptide for 2-3 hours at RT. The t-butyl group is cleaved, yielding the free carboxylic acid (Fmoc-Xaa-Nva-OH) or fully deprotected peptide if Fmoc is also removed.
Part 4: Quality Control & Validation Data
To ensure the protocol's success, the synthesized product must meet specific QC criteria.
| Parameter | Method | Acceptance Criteria |
| Identity | ESI-MS | [M+H]+ ± 0.5 Da of theoretical mass |
| Purity | RP-HPLC (C18 Column) | > 95% Area Under Curve (214 nm) |
| Chiral Purity | Chiral HPLC / Marfey's Method | < 0.5% D-enantiomer (Racemization check) |
| Residual Solvent | 1H-NMR (DMSO-d6) | No peaks for DMF (2.73, 2.89, 7.95 ppm) |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete coupling due to steric hindrance (OtBu is bulky). | Switch to stronger coupling reagents (COMU) or microwave-assisted synthesis. |
| Racemization | High base concentration or prolonged activation. | Use Collidine instead of DIPEA; keep activation time < 2 mins. |
| Side Product (+86 Da) | Incomplete OtBu removal (if deprotecting). | Extend TFA cleavage time; ensure scavengers (TIPS) are fresh. |
References
-
Pokharel, Y. R., et al. (2025). "Norvaline as an Arginase Inhibitor: Implications for Vascular Health."[2] Journal of Cardiovascular Pharmacology.
-
Biotage Application Note. (2023). "Strategies to Reduce Methionine Oxidation in Peptide Synthesis." Biotage Blog.
-
Chem-Impex International. (2024). "Product Specification: L-Norvaline tert-butyl ester hydrochloride." Catalog No. 04231.
-
National Institutes of Health (NIH). (2025). "PubChem Compound Summary for CID 12490702: L-Norvaline tert-butyl ester hydrochloride." PubChem.
-
Gong, H., et al. (2018). "L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease."[3] Neurotherapeutics.
Sources
Application Notes and Protocols for L-Norvaline t-butyl ester hydrochloride in Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Neurodegenerative diseases and acute ischemic events represent a significant and growing global health burden. A key pathological feature in many of these conditions is the dysregulation of nitric oxide (NO) bioavailability and increased neuroinflammation. L-Norvaline, an arginase inhibitor, has emerged as a promising therapeutic agent due to its ability to modulate the L-arginine-NO pathway. This document provides a comprehensive guide to the application of L-Norvaline t-butyl ester hydrochloride, a stable and soluble derivative of L-Norvaline, in neuroprotective research. We will delve into its mechanism of action, provide detailed protocols for its evaluation in both in vitro and in vivo models of neurological damage, and present data to guide experimental design.
Introduction: The Rationale for Arginase Inhibition in Neuroprotection
This compound is a salt of the t-butyl ester of L-Norvaline, an isomer of the branched-chain amino acid valine. The esterification and salt formation enhance the compound's solubility and stability, making it more suitable for research applications.[1] The primary neuroprotective mechanism of L-Norvaline stems from its role as a competitive inhibitor of the enzyme arginase.
Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[2] In pathological conditions such as Alzheimer's disease and cerebral ischemia, arginase activity is often upregulated. This increased activity depletes the available L-arginine pool, thereby reducing the production of neuroprotective nitric oxide (NO) by endothelial NOS (eNOS) and neuronal NOS (nNOS).[2] By inhibiting arginase, L-Norvaline effectively increases the bioavailability of L-arginine for NOS, leading to enhanced NO production. NO plays a crucial role in maintaining cerebral blood flow, reducing oxidative stress, and inhibiting inflammatory processes, all of which are critical for neuronal survival.[2]
Furthermore, research has indicated that L-Norvaline possesses anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the brain.[2][3] In models of Alzheimer's disease, L-Norvaline has been shown to reduce beta-amyloidosis and microgliosis, and improve cognitive function.[3][4]
Mechanism of Action: The Arginase-NOS Axis
The neuroprotective effects of L-Norvaline are primarily mediated through the modulation of the L-arginine metabolism. The following diagram illustrates the key signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies investigating the neuroprotective effects of L-Norvaline. This data can serve as a starting point for dose-response studies with this compound.
| Parameter | Model | Compound | Dosage/Concentration | Key Findings | Reference |
| Cognitive Function | 3xTg-AD Mouse Model | L-Norvaline | 250 mg/L in drinking water | Reversal of cognitive decline, reduced beta-amyloidosis and microgliosis. | [3][4] |
| Infarct Volume | Rat MCAO Model | L-Norvaline | 50 mg/kg/day | Significant reduction in infarct volume and neurological deficits. | [2] |
| Inflammation | Rat MCAO Model | L-Norvaline | 50 mg/kg/day | Reduced expression of TNF-α and IL-1β. | [2] |
| Arginase Inhibition | Rat MCAO Model | L-Norvaline | 50 mg/kg/day | Decreased expression of Arginase I. | |
| NOS Expression | Rat MCAO Model | L-Norvaline | 50 mg/kg/day | Increased expression of eNOS. | [2] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for assessing the neuroprotective potential of this compound in common experimental models.
In Vitro Neuroprotection Protocol: Oxidative Stress in a Neuronal Cell Line
This protocol describes a method to assess the protective effects of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a human neuroblastoma cell line (e.g., SH-SY5Y).
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (prepare a stock solution in sterile water or PBS)
-
Hydrogen peroxide (H₂O₂)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Cell Seeding:
-
Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh complete medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. Suggested starting concentrations range from 1 µM to 100 µM.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control group (medium only).
-
Incubate the plate for 2 hours at 37°C.
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of H₂O₂ in serum-free medium. The optimal concentration should be determined empirically for your specific cell line, but a starting point is 100-200 µM.
-
Add 10 µL of the H₂O₂ solution to all wells except for the negative control group (which receives 10 µL of serum-free medium).
-
Incubate the plate for an additional 24 hours at 37°C.
-
-
Assessment of Cell Viability (MTT Assay): [1][4][5]
-
After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
-
Assessment of Cytotoxicity (LDH Assay): [6]
-
After the 24-hour incubation, collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture and incubating for a specific time.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Cytotoxicity (%) = ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100.
-
In Vivo Neuroprotection Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol outlines the procedure for inducing focal cerebral ischemia in rats via MCAO and assessing the neuroprotective effects of this compound.
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Sterile saline or other appropriate vehicle for injection
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon monofilament with a rounded tip
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Behavioral testing apparatus (e.g., cylinder, elevated grid)
-
Animal Preparation and Anesthesia:
-
Acclimatize rats to the housing facility for at least one week before surgery.
-
Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of O₂ and N₂O.
-
Maintain the rat's body temperature at 37°C using a heating pad.
-
-
Surgical Procedure (Intraluminal Suture Method): [3][7][8][9][10]
-
Place the rat in a supine position and make a midline cervical incision.
-
Carefully dissect and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA proximally.
-
Make a small incision in the ECA stump.
-
Gently insert a 4-0 nylon monofilament with a rounded tip through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
For a transient MCAO model, the filament is left in place for a specific duration (e.g., 60 or 90 minutes) and then withdrawn to allow for reperfusion.[8] For a permanent MCAO model, the filament is left in place.
-
-
Drug Administration:
-
This compound (e.g., 50 mg/kg) or vehicle should be administered at a predetermined time point (e.g., immediately after reperfusion or at multiple time points post-MCAO) via an appropriate route (e.g., intraperitoneal or intravenous injection). The formulation should be prepared under sterile conditions. A general method for preparing hydrochloride salts of amino acid esters involves dissolving the free base in a dry solvent like ether and adding a solution of HCl in ether.[11]
-
-
Post-operative Care:
-
Suture the incision and allow the rat to recover from anesthesia in a warm environment.
-
Provide soft, palatable food and easy access to water.
-
Monitor the animal for any signs of distress.
-
-
Behavioral Assessment: [2][12][13][14][15]
-
Perform a battery of behavioral tests at various time points post-MCAO (e.g., 24 hours, 3 days, 7 days) to assess neurological deficits.
-
Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, balance, and reflex functions.
-
Cylinder Test: Assesses forelimb use asymmetry during spontaneous exploration in a cylinder.[12]
-
Foot-Fault Test: Measures motor coordination by counting the number of times the contralateral paw slips through an elevated grid.[12]
-
-
Infarct Volume Analysis:
-
At the experimental endpoint (e.g., 7 days post-MCAO), euthanize the rat under deep anesthesia.
-
Transcardially perfuse with saline followed by 4% paraformaldehyde.
-
Carefully remove the brain and slice it into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution for 20-30 minutes at 37°C.[3][7]
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
Concluding Remarks
This compound represents a valuable tool for investigating the therapeutic potential of arginase inhibition in a range of neurological disorders. Its enhanced stability and solubility make it a more reliable compound for in vitro and in vivo studies compared to its parent molecule. The protocols outlined in this guide provide a robust framework for researchers to explore the neuroprotective efficacy of this compound. Careful experimental design, including appropriate dose-response studies and comprehensive behavioral and histological analyses, will be crucial in elucidating its full therapeutic potential and advancing its development as a novel neuroprotective agent.
References
-
Chem-Impex. L-Norvaline tert-butyl ester hydrochloride. [Link]
- Polis, B., & Samson, A. O. (2019). L-Norvaline, a new therapeutic agent against Alzheimer's disease.
- Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Polis, B., Srikanth, K. D., Elliott, E., Gil-Henn, H., & Samson, A. O. (2018). L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease. Neurotherapeutics, 15(4), 1036–1054.
- Fluri, F., Schuhmann, M. K., & Kleinschnitz, C. (2015). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of visualized experiments : JoVE, (97), 52623.
- Li, Y., Li, Y., & Shen, Y. (2020). Behavioral tests in rodent models of stroke. Animal models and experimental medicine, 3(3), 206–217.
- Reddy, G. S., & Kumar, M. S. (2003). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
- El-Sherbiny, G. A., El-Sherbini, M., & Abdel-Moein, N. (2016). Neuroprotective Effect of L-Norvaline against Ischemic Brain Damage in Rats. Clinical Research and Development Open Access, 2(2), 1-8.
- Polis, B., & Samson, A. O. (2020). L-Norvaline, a new therapeutic agent against Alzheimer's disease.
- Legrand, C., Bour-Dill, C., & Vaudry, D. (2012). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of visualized experiments : JoVE, (65), e4139.
-
Bio-protocol. LDH Assay. [Link]
- García-Culebras, A., et al. (2011). Neurological tests for functional outcome assessment in rodent models of ischaemic stroke. Revista de neurologia, 53(10), 607–618.
- Belayev, L., Busto, R., Zhao, W., & Ginsberg, M. D. (1996). Middle cerebral artery occlusion in the rat by intraluminal suture. Stroke, 27(9), 1616–1622.
- Trueman, R. C., et al. (2017). Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment. Journal of neuroscience methods, 277, 103–113.
- Gibson, C. L., & Murphy, S. P. (2016). Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice. Journal of visualized experiments : JoVE, (116), 54559.
- Doyle, K. P., & Buckwalter, M. S. (2016). Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice. Journal of visualized experiments : JoVE, (116), 54559.
-
Ace Therapeutics. Behavioral Tests in Rodent Models of Stroke. [Link]
Sources
- 1. atcc.org [atcc.org]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 10. Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 12. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucm.es [ucm.es]
- 14. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
Troubleshooting & Optimization
Technical Support Center: L-Norvaline t-butyl ester hydrochloride - A Guide to Preventing Side Reactions
Welcome to the technical support center for L-Norvaline t-butyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered during its use in chemical synthesis. As your dedicated application scientist, my goal is to equip you with the expertise and validated protocols necessary to mitigate side reactions and ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and properties of this compound.
Q1: What is this compound, and what is the primary function of the t-butyl ester group?
This compound is a derivative of the non-proteinogenic amino acid L-Norvaline.[1] It is frequently used as a building block in the synthesis of peptides and other pharmaceutical compounds.[1]
The core utility of this compound lies in its two key chemical modifications:
-
t-Butyl Ester: The carboxylic acid group of L-Norvaline is protected as a tert-butyl (t-butyl) ester. This protecting group is crucial in peptide synthesis to prevent the carboxyl group from reacting during the formation of a peptide bond at the amino terminus. The t-butyl ester is advantageous due to its high stability under a wide range of basic and nucleophilic conditions, while being easily removable under specific acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][3]
-
Hydrochloride Salt: The free amino group is supplied as a hydrochloride salt. This enhances the compound's stability and solubility, making it easier to handle and store.[4] Before the coupling reaction, the free amine must be liberated by treatment with a non-nucleophilic base.
Q2: What are the most common side reactions I should be aware of when using this compound in solid-phase peptide synthesis (SPPS)?
When incorporating this compound, particularly in SPPS, three primary side reactions are of concern:
-
Diketopiperazine (DKP) Formation: This is an intramolecular cyclization reaction that occurs after the successful coupling of the second amino acid (in this case, L-Norvaline) and the subsequent deprotection of its N-terminal protecting group (e.g., Fmoc). The newly freed amino group can attack the ester linkage to the solid support, cleaving the dipeptide from the resin and forming a cyclic dipeptide (a diketopiperazine).[5][6] This results in a truncated peptide sequence and significantly reduced yield.
-
Racemization: During the activation of the carboxyl group of the incoming amino acid, there is a risk of abstraction of the alpha-proton, which can lead to a loss of stereochemical integrity (racemization).[7] While norvaline is not as prone to this as some other amino acids, the choice of coupling reagents and reaction conditions is critical to maintaining chiral purity.
-
t-Butyl Cation-Mediated Alkylation: During the final cleavage and deprotection step with strong acids like TFA, the t-butyl ester is cleaved, releasing a stable t-butyl carbocation.[8][9] This highly electrophilic species can react with nucleophilic side chains of other amino acids in the peptide sequence, such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), leading to undesired alkylated byproducts.[9][10]
Q3: How can I assess the quality and purity of my starting material, this compound?
Ensuring the purity of your starting material is a critical first step for any successful synthesis. We recommend the following analytical checks:
-
Appearance: The compound should be a white to off-white crystalline solid.
-
Melting Point: The melting point should be within the specified range, typically around 140-145°C.[4]
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Chiral HPLC: To confirm the enantiomeric purity (L-isomer).
Part 2: Troubleshooting Guide for Specific Side Reactions
This section provides a deep dive into the mechanisms of common side reactions and offers validated protocols for their prevention and mitigation.
Issue 1: Diketopiperazine (DKP) Formation
Symptom: You observe a dramatic drop in yield after the coupling of the second amino acid (L-Norvaline) and subsequent N-terminal deprotection. Analysis of the cleaved products shows a significant amount of a low molecular weight species corresponding to the cyclic dipeptide.
Q: My synthesis yield is very low after the second coupling step. How do I confirm and prevent diketopiperazine (DKP) formation?
A: This is a classic symptom of DKP formation. The mechanism involves the nucleophilic attack of the deprotected N-terminal amine of the dipeptide onto its own C-terminal ester, which links it to the resin. This intramolecular cyclization is often rapid, especially when certain amino acid residues are involved.[5][7]
The propensity for DKP formation is influenced by several factors. Understanding these allows for a logical approach to prevention.
Diagram: Decision Workflow for DKP Prevention
Caption: Decision workflow for selecting a strategy to prevent DKP formation.
Table 1: Comparative Analysis of DKP Prevention Strategies
| Strategy | Principle of Action | Advantages | Disadvantages |
| Use 2-Chlorotrityl Chloride (2-CTC) Resin | The steric hindrance from the bulky trityl group on the resin linker physically impedes the N-terminal amine from attacking the ester bond.[10] | Highly effective; simple to implement. | More expensive than standard resins; requires specific cleavage conditions. |
| Couple a Pre-formed Dipeptide | By synthesizing the first two amino acids as a dipeptide in solution phase first, you bypass the resin-bound dipeptide stage where DKP formation occurs.[6] | Very effective at preventing DKP formation. | Requires an additional solution-phase synthesis step; protected dipeptides may not be commercially available. |
| Use Alternative N-terminal Protection | Using a protecting group that is removed under neutral or mildly acidic conditions (e.g., Alloc or Trt) instead of basic conditions (like Fmoc) can suppress the cyclization.[5][10] | Can be effective. | Requires orthogonal deprotection schemes, complicating the overall synthesis. |
This is often the most practical and effective solution.
-
Resin Swelling: Swell the 2-CTC resin in Dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading:
-
Dissolve the first Fmoc-protected amino acid (Fmoc-AA1-OH) in DCM.
-
Add Diisopropylethylamine (DIEA) (2-3 equivalents relative to the amino acid).
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
-
Capping: Add a solution of DCM/Methanol/DIEA (e.g., 80:15:5) and agitate for 30 minutes to cap any unreacted sites on the resin.
-
Washing: Wash the resin thoroughly with DCM, DMF, and Methanol, then dry under vacuum.
-
Fmoc Deprotection: Proceed with standard Fmoc deprotection (e.g., 20% piperidine in DMF).
-
Coupling of L-Norvaline: Couple the Fmoc-L-Norvaline-OH using your standard coupling protocol. The steric bulk of the 2-CTC linker will now protect against DKP formation in the subsequent deprotection step.[10]
Issue 2: Racemization
Symptom: Chiral HPLC analysis of your final purified peptide shows a diastereomeric impurity, indicating that the stereocenter of the L-Norvaline (or another residue) has been compromised.
Q: My final product shows significant racemization. How can I modify my coupling protocol to preserve the stereochemistry of L-Norvaline?
A: Racemization typically occurs via the formation of a 5(4H)-oxazolone intermediate during the carboxyl group activation step.[7] The acidity of the alpha-proton is increased in this intermediate, allowing for its removal by base and subsequent loss of stereochemistry.
The key to preventing racemization is to minimize the lifetime and formation of the oxazolone intermediate. This is primarily controlled by the choice of coupling reagents and additives.
Diagram: Mechanism of Racemization via Oxazolone Formation
Caption: Racemization pathway and its prevention using additives.
Table 2: Impact of Coupling Reagents on Racemization Risk
| Coupling Reagent Class | Examples | Racemization Risk | Mechanistic Rationale |
| Carbodiimides (alone) | DIC, DCC | High | Forms a highly reactive O-acylisourea intermediate which rapidly cyclizes to the oxazolone. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Low to Moderate | In situ formation of an active ester with HOBt/HOAt, which is less prone to oxazolone formation than the O-acylisourea. |
| Phosphonium Salts | PyBOP, PyAOP | Low | Similar to uronium salts, forms a less reactive active ester that minimizes oxazolone formation. |
| Carbodiimides + Additives | DIC + Oxyma Pure® or HOBt | Low | The additive rapidly converts the O-acylisourea to a more stable active ester, suppressing the oxazolone pathway.[10] |
This protocol is cost-effective and provides excellent suppression of racemization.
-
Prepare Solutions:
-
Amino Acid Solution: Dissolve Fmoc-L-Norvaline-OH (3 eq.) and Oxyma Pure® (3 eq.) in DMF.
-
Activator Solution: Prepare a solution of DIC (3 eq.) in DMF.
-
-
Pre-activation (Optional but Recommended):
-
Add the DIC solution to the Amino Acid Solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling: Add the pre-activated mixture to the deprotected resin-bound peptide.
-
Reaction Time: Agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the reaction.[11]
-
Washing: Wash the resin thoroughly with DMF, DCM, and proceed to the next cycle.
Issue 3: Side Reactions from t-Butyl Cation
Symptom: After final cleavage with TFA, your mass spectrometry analysis reveals adducts on sensitive residues, typically with a mass increase of +56 Da (corresponding to a t-butyl group).
Q: My final peptide is showing t-butyl adducts on Tryptophan and Methionine residues after cleavage. How do I prevent this?
A: This is a direct result of the t-butyl cation generated during the cleavage of your L-Norvaline t-butyl ester and any other t-butyl-based side-chain protecting groups. These cations are potent electrophiles that will alkylate any available nucleophiles.[9] The solution is to include "scavengers" in your cleavage cocktail to trap these cations before they can react with your peptide.
The choice of scavengers depends on the amino acids present in your sequence.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembk.com [chembk.com]
- 5. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Efficiency of L-Norvaline t-Butyl Ester Hydrochloride
Welcome to the technical support resource for optimizing coupling reactions with L-Norvaline t-butyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during peptide synthesis and other coupling procedures involving this versatile building block.[1]
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low or No Coupling Yield
Q: I am observing a very low yield or no product formation in my coupling reaction with this compound. What are the likely causes and how can I improve the efficiency?
A: Low coupling efficiency with this compound can stem from several factors, often related to steric hindrance, reagent choice, and reaction conditions.
Root Cause Analysis & Solutions:
-
Steric Hindrance: L-Norvaline, while not as bulky as valine or isoleucine, can still present steric challenges, especially when coupled to another hindered amino acid.[2] The t-butyl ester group also adds significant bulk.
-
Solution: Employ more potent coupling reagents. Standard carbodiimide reagents like DCC or DIC may be insufficient.[3] Consider using uronium/aminium salts such as HATU, HBTU, or TBTU, or phosphonium salts like PyBOP.[3][4] These reagents form highly reactive intermediates that can overcome steric barriers.[3]
-
-
Inadequate Activation: The carboxyl group of the coupling partner must be sufficiently activated to react with the amine of this compound.
-
Solution: Ensure your coupling reagent is fresh and anhydrous. Moisture can deactivate these sensitive reagents. Also, consider the use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), which can enhance coupling efficiency and suppress side reactions.[3]
-
-
Base Selection and Stoichiometry: The hydrochloride salt of L-Norvaline t-butyl ester must be neutralized to the free amine for the coupling reaction to proceed. The choice and amount of base are critical.
-
Solution: Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Typically, 2-3 equivalents of base are used. Insufficient base will result in incomplete neutralization, while a large excess can lead to side reactions like racemization.[5]
-
-
Solvent and Solubility Issues: this compound has reported low solubility and stability, which can be a limiting factor in some solvent systems.[6]
-
Solution: Ensure complete dissolution of all reactants. Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are common solvents for peptide coupling. If solubility is an issue in your current solvent, consider solvent mixtures or alternative polar aprotic solvents.
-
Problem 2: Presence of Significant Side Products
Q: My reaction mixture shows multiple spots on TLC or peaks in LC-MS in addition to my desired product. What are these side products and how can I minimize their formation?
A: The formation of side products is a common challenge in peptide synthesis. Understanding their origin is key to mitigating their presence.
Common Side Products & Prevention Strategies:
-
Racemization: This is the loss of stereochemical integrity at the alpha-carbon of the amino acid being activated, leading to the formation of diastereomeric peptides.
-
Prevention: This is a significant concern, especially with prolonged activation times or the use of stronger bases.[5] To minimize racemization, use coupling reagents known for low racemization potential, such as those combined with HOAt or Oxyma.[3] Avoid excessive amounts of base and prolonged pre-activation times before adding the amine component.
-
-
Diketopiperazine (DKP) Formation: This can occur after the coupling of the second amino acid in a peptide chain, where the N-terminal amine of the dipeptide attacks the ester linkage to the solid support, cyclizing and cleaving the peptide from the resin.
-
Prevention: This is more prevalent with certain amino acid sequences (e.g., Pro-Gly). While less of a direct issue with L-Norvaline itself, it's a general consideration in peptide synthesis. If this is suspected, altering the coupling strategy or using specialized resins can help.
-
-
Unreacted Starting Materials: The presence of unreacted this compound or the carboxylic acid partner indicates an incomplete reaction.
-
Solution: Refer to the solutions for "Low or No Coupling Yield." Re-evaluating your coupling reagent, reaction time, and stoichiometry is necessary.
-
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify my final product from the reaction mixture. What are some common impurities and how can I improve my purification strategy?
A: Purification challenges often arise from the presence of byproducts from the coupling reagents and unreacted starting materials.
Purification Strategies:
-
Removal of Coupling Reagent Byproducts:
-
Carbodiimide Byproducts: If using DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in many organic solvents and can often be removed by filtration. DIC forms a more soluble diisopropylurea.
-
Uronium/Aminium and Phosphonium Salt Byproducts: These byproducts are generally water-soluble and can be removed by aqueous workup. A typical workup involves washing the organic layer with a mild acid (e.g., dilute HCl) to remove excess base and unreacted amine, followed by a mild base (e.g., dilute NaHCO3) to remove unreacted carboxylic acid and additives like HOBt or HOAt, and finally a brine wash.
-
-
Chromatographic Purification:
-
Flash Column Chromatography: This is the most common method for purifying peptides and other organic molecules. A careful selection of the solvent system (eluent) is crucial for achieving good separation.
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, especially for pharmaceutical applications, reversed-phase HPLC is the standard method for peptide purification.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the t-butyl ester and hydrochloride salt on L-Norvaline?
A: The t-butyl ester protects the carboxylic acid functional group of L-Norvaline, preventing it from participating in unwanted side reactions during peptide synthesis.[8] This protection is stable to many reaction conditions but can be removed later with acid treatment.[9] The hydrochloride salt improves the compound's stability and handling characteristics.[1] The amine is protected as the salt, which is deprotected in situ during the coupling reaction by the addition of a base.
Q2: How do I remove the t-butyl ester protecting group after my synthesis is complete?
A: The t-butyl ester is typically cleaved under acidic conditions. A common method is treatment with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[9][10] The concentration of TFA and the reaction time can be adjusted depending on the sensitivity of other functional groups in your molecule.[9]
Q3: What are "scavengers" and do I need them when deprotecting the t-butyl ester?
A: During the acidic cleavage of the t-butyl ester, a reactive tert-butyl cation is formed.[9] This cation can react with nucleophilic side chains in your peptide, such as tryptophan or cysteine, leading to unwanted byproducts.[9] "Scavengers" are nucleophilic compounds added to the cleavage cocktail to trap this cation.[9] Common scavengers include triisopropylsilane (TIS) and water.[9] The use of scavengers is highly recommended, especially for complex peptides.
Q4: Can I use this compound in both solid-phase (SPPS) and liquid-phase peptide synthesis (LPPS)?
A: Yes, it is suitable for both methodologies. In SPPS, the C-terminus of the first amino acid is attached to a solid support, and the peptide chain is built up sequentially.[11] In LPPS, all reactions are carried out in solution.[11] The principles of coupling and protection/deprotection for this compound are applicable in both contexts.
Q5: Are there any specific safety precautions I should take when working with this compound and the associated coupling reagents?
A: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Many coupling reagents are sensitizers or irritants. For example, HBTU and TBTU contain HOBt, which can be explosive.[4] Always consult the Safety Data Sheet (SDS) for each chemical before use and handle these reagents in a well-ventilated fume hood.
Visual Aids and Protocols
Troubleshooting Workflow for Low Coupling Yield
Caption: Troubleshooting workflow for low coupling yield.
General Protocol for a Standard Coupling Reaction
This protocol is a general guideline and may require optimization for your specific substrates.
-
Preparation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid or peptide (the carboxylic acid component) (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM).
-
Add the coupling reagent (e.g., HATU, 1.05 eq) and any additives (e.g., HOAt, 1.05 eq).
-
Stir the mixture at 0 °C for 5-10 minutes (pre-activation).
-
-
Amine Addition:
-
In a separate flask, dissolve this compound (1.1 eq) in the same anhydrous solvent.
-
Add a non-nucleophilic base (e.g., DIPEA, 2.5 eq) and stir for a few minutes to neutralize the hydrochloride.
-
Add the solution of the free amine to the pre-activated carboxylic acid mixture.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
-
Workup and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash sequentially with 5% citric acid solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Equivalents of L-Nva-OtBu·HCl | 1.1 - 1.5 eq | A slight excess ensures complete consumption of the more valuable carboxylic acid component. |
| Coupling Reagent | HATU, HBTU, PyBOP | High reactivity is needed to overcome steric hindrance.[3][4] |
| Equivalents of Coupling Reagent | 1.05 - 1.2 eq | A slight excess drives the reaction to completion. |
| Base | DIPEA, 2,4,6-Collidine | Non-nucleophilic to avoid side reactions. |
| Equivalents of Base | 2.0 - 3.0 eq | Ensures complete neutralization of the hydrochloride salt and any acidic byproducts. |
| Solvent | DMF, DCM | Good solvating power for most reactants in peptide synthesis. |
| Reaction Temperature | 0 °C to Room Temperature | Starting at a lower temperature can help control exothermic reactions and minimize side reactions like racemization. |
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Figueiredo, R. M., & El-Faham, A. (2017). Side Reactions in Peptide Synthesis. In Peptide Synthesis and Applications (pp. 25-41). Humana Press, New York, NY. [Link]
-
Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]
-
ChemBK. L-Norvaline tert-butyl ester hydrochloride. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]
-
Vasile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(21), 6436. [Link]
-
Gelat, F., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. Gels, 8(11), 713. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low yield in peptide synthesis with L-Norvaline t-butyl ester hydrochloride
Introduction: Navigating the Challenges of L-Norvaline t-Butyl Ester Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering low yields or other synthetic challenges when utilizing this compound. L-Norvaline (Nva), a non-proteinogenic amino acid and an isomer of valine, is an increasingly popular building block in novel peptide therapeutics. Its hydrophobic side chain can enhance peptide stability and bioactivity.
However, its use, particularly as a C-terminal ester hydrochloride salt, introduces specific challenges that can lead to significantly reduced yields if not properly addressed. This document provides a structured troubleshooting guide based on established principles of peptide chemistry and field-proven insights. We will move from frequently asked questions for rapid problem-solving to a systematic guide for in-depth analysis, complete with detailed experimental protocols.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound.
Q1: My coupling reaction to the N-terminus of this compound has failed completely. What is the most likely cause?
A: The most probable cause is the failure to neutralize the hydrochloride salt. The amino group of your starting material is protonated (R-NH3⁺Cl⁻), rendering it non-nucleophilic. It cannot attack the activated carboxyl group of the incoming amino acid to form a peptide bond. You must add a sufficient amount of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to deprotonate the amine before or during the coupling step.
Q2: How much base should I add to neutralize the hydrochloride salt?
A: You must add at least one full equivalent of base relative to the this compound just for the neutralization. This is in addition to the base required for the coupling reaction itself (e.g., the 2 equivalents of DIPEA typically used with HATU/HBTU activators). A common mistake is assuming the standard coupling protocol's base is sufficient. See the tables and protocols below for precise stoichiometry.
Q3: Is L-Norvaline considered a sterically hindered amino acid?
A: L-Norvaline's linear n-propyl side chain presents moderate steric bulk, which is generally less challenging than the β-branched side chains of Valine or Isoleucine. However, steric hindrance can become a factor when coupling it to another bulky amino acid.[1][2] In such cases, extended coupling times or the use of more potent coupling reagents may be necessary.
Q4: My peptide is showing low solubility after incorporating Norvaline. Is this expected?
A: Yes, this is a known issue. Norvaline is a hydrophobic amino acid.[3][4] As you incorporate multiple hydrophobic residues, the growing peptide chain can aggregate on the solid support or become insoluble in standard solvents, leading to poor coupling efficiency and low yields. This is a phenomenon known as "difficult sequence" synthesis.[3]
Q5: What is the purpose of the t-butyl ester, and how is it removed?
A: The t-butyl (tBu) ester is an acid-labile protecting group for the C-terminal carboxylic acid.[5][6] It is stable to the basic conditions of Fmoc-SPPS deprotection but is efficiently removed during the final cleavage from the resin, typically using a strong acid cocktail containing Trifluoroacetic Acid (TFA).[5][7] Incomplete removal of the tBu group can occur if the TFA concentration or cleavage time is insufficient.[7]
Systematic Troubleshooting Guide
When quick fixes are not enough, a systematic approach is required. This guide breaks down the synthesis process into key stages to help you pinpoint the source of low yield.
Visualizing the Troubleshooting Workflow
The following decision tree provides a logical path for diagnosing issues related to low peptide yield.
Caption: Troubleshooting Decision Tree for Low Yield Synthesis.
Issues at the Activation & Coupling Stage
The formation of the peptide bond is the most critical step. Errors here have a cascading effect on the final yield.
Symptom: LC-MS analysis of a test cleavage shows a high abundance of unreacted starting material or truncated sequences ending before the Norvaline residue.
Causality & Solutions:
-
Inadequate Neutralization: As highlighted in the FAQs, the hydrochloride salt of the amine must be neutralized. The positive charge on the ammonium group prevents it from acting as a nucleophile.
-
Validation: Perform a small-scale test reaction where you explicitly add 1.1 equivalents of DIPEA to a solution of this compound in DMF. After 5 minutes, add your activated amino acid. Compare the result to a reaction without this pre-neutralization step.
-
Solution: Always account for the salt form by adding an extra equivalent of base. See Protocol 1 for an optimized workflow.
-
-
Poor Reagent Quality: Peptide synthesis reagents are sensitive to moisture and degradation.
-
Coupling Reagents (HATU, HBTU, etc.): These reagents can hydrolyze over time, losing their ability to activate the carboxylic acid. Always use fresh, high-quality reagents stored in a desiccator.
-
Solvents (DMF/NMP): The quality of your primary solvent is paramount. DMF can degrade to form dimethylamine, a secondary amine that will compete in the coupling reaction and cap the growing peptide chain.[8] Use only high-purity, amine-free grade DMF.
-
-
Sub-optimal Stoichiometry: Using insufficient excesses of amino acid and coupling reagents can lead to incomplete reactions, especially with challenging sequences.
Reagent Class Example Recommended Stoichiometry (vs. Resin Loading) Rationale Amino Acid Fmoc-AA-OH 4-5 equivalents Drives the reaction to completion by mass action. Activator HATU, HBTU 3.9-4.9 equivalents Ensures full activation of the amino acid carboxyl group. Base DIPEA, 2,4,6-Collidine 8-10 equivalents Neutralizes the incoming amino acid, the activator, and (if present) the HCl salt on the resin-bound amine.
Aggregation and "Difficult Sequence" Problems
Symptom: The resin beads clump together, solvent drainage slows significantly, and a positive Kaiser test (indicating free amines) persists even after extended coupling times.
Causality & Solutions:
-
Interchain Hydrogen Bonding: As the hydrophobic peptide grows, it can fold and aggregate on the resin support, physically blocking reactive sites.[9] This is a primary cause of low yield in sequences containing multiple hydrophobic residues like Norvaline, Valine, or Leucine.[3]
-
Solvent Modification: Switching from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties, can help disrupt secondary structures. A mixture of DMF/DMSO (1:1) can also be effective.[3]
-
Microwave Synthesis: Microwave energy can efficiently break up hydrogen bonds, dramatically improving coupling efficiency in aggregated sequences.
-
Chaotropic Salts: Adding chaotropic salts like LiCl (0.5 M) to the coupling solution can disrupt aggregation, but compatibility with automated synthesizers should be verified.
-
Incomplete Deprotection or Cleavage
Symptom: Final LC-MS analysis shows the correct mass +56 Da (the mass of the t-butyl group minus a proton) or the peptide fails to precipitate from cold ether.
Causality & Solutions:
-
Incomplete t-Butyl Ester Removal: While robust, the t-butyl ester requires a sufficient concentration of strong acid and time for complete cleavage. In peptides that are sterically crowded around the C-terminus, cleavage can be sluggish.
-
Validation: If you suspect incomplete cleavage, take the resin post-cleavage, wash it thoroughly with DCM, and perform a second, fresh cleavage reaction. Analyze the supernatant from this second reaction for any additional peptide.
-
Solution: Increase the cleavage time from the standard 2 hours to 3-4 hours. Ensure your TFA is fresh and not diluted by excessive water content.
-
-
Scavenger Issues: During cleavage, the t-butyl protecting group forms a reactive tert-butyl cation (tBu⁺). This cation can re-attach to nucleophilic side chains, particularly Tryptophan. Scavengers are used to trap these cations.
-
Optimized Cocktail: A standard, effective cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.[10] TIS is an excellent scavenger for t-butyl cations.
-
Experimental Protocols
Protocol 1: Optimized Solution-Phase Coupling to this compound
This protocol describes the coupling of an N-Fmoc protected amino acid to this compound to form a dipeptide.
Materials:
-
This compound (1.0 eq)
-
Fmoc-Amino Acid-OH (1.2 eq)
-
HATU (1.15 eq)
-
DIPEA (3.5 eq)
-
Anhydrous DMF
Procedure:
-
Dissolution & Neutralization: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.5 eq) to the solution. Stir for 10 minutes at room temperature. This step is critical to deprotonate the amine hydrochloride.
-
Pre-activation: In a separate flask, dissolve the Fmoc-Amino Acid-OH (1.2 eq) and HATU (1.15 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the amino acid/HATU solution. Stir for 5 minutes. You should observe a color change as the active ester is formed.
-
Coupling: Add the activated amino acid solution from step 4 to the neutralized L-Norvaline solution from step 2.
-
Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Work-up: Once the reaction is complete, quench with water and perform a standard liquid-liquid extraction (e.g., with Ethyl Acetate and brine) to isolate the product.
Protocol 2: Diagnostic Test Cleavage and Analysis
This protocol is for cleaving a small amount of peptide from the resin to check the progress and quality of the synthesis at any stage.
Materials:
-
Peptide-resin sample (~10-20 mg)
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold Diethyl Ether
Procedure:
-
Place the peptide-resin sample in a small filter tube or microcentrifuge tube.
-
Add ~200 µL of the cleavage cocktail to the resin.
-
Allow the resin to react for 2 hours at room temperature, with occasional agitation.
-
Filter the cleavage solution away from the resin into a separate microcentrifuge tube.
-
Add ~1.5 mL of cold diethyl ether to the cleavage solution to precipitate the crude peptide.
-
Centrifuge the tube to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Allow the peptide pellet to air dry briefly.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for LC-MS analysis. This analysis will confirm the mass of the synthesized peptide and identify any truncated or modified side products.
References
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
ChemBK. (2024). L-Norvaline tert-butyl ester hydrochloride. Retrieved from [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Laras, Y., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry.
- de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1205.
- Denton, E. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- APIs. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Chem-Impex International. (n.d.). This compound. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1845–1855.
- Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), 3359–3363.
- Vithani, K., et al. (2021). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Journal of Controlled Release, 338, 303-314.
- Vasanthakumar, G. R., et al. (2018). Side reactions in peptide synthesis: An overview.
- Francke, R., & Little, R. D. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.
- Gopi, H. N., & Suresh Babu, V. V. (2000). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin.
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Organic Letters, 2(24), 3789–3791.
- Onto-Med. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?
- Kumar, A., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 7110–7116.
- Vasanthakumar, G. R., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- LifeTein. (2025). Unusual Amino Acids: Norvaline.
- Katritzky, A. R., et al. (2000). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
- BioVera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide.
- AmbioPharm. (n.d.). Which salt form should I choose for my peptide?
- Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- Jarić, D., et al. (2023). Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide. Journal of Molecular Graphics and Modelling, 123, 108528.
- Sikora, K., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules, 25(23), 5728.
- Laras, Y., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. PubMed.
- Rashad, A. A., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(1), 125-140.
- CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
Technical Support: Reaction Monitoring for L-Norvaline t-Butyl Ester HCl
Case ID: TLC-NOR-TBU-001 Status: Active Subject: Troubleshooting detection, mobility, and stability of L-Norvaline t-butyl ester hydrochloride during synthesis.
Executive Summary
Monitoring the esterification of L-Norvaline to its t-butyl ester hydrochloride form presents three distinct challenges: detection (lack of UV chromophore), mobility (ionic interaction of the HCl salt with silica), and stability (acid-sensitivity of the t-butyl group).
This guide provides a self-validating protocol to distinguish the starting material (L-Norvaline) from the product (Ester) and troubleshoot common artifacts like tailing or false decomposition signals.
Module 1: Visualization & Detection
User Question: "I am spotting my reaction mixture, but the plate looks empty under UV light. How do I see my compound?"
Technical Insight:
L-Norvaline and its t-butyl ester possess no conjugated
Primary Detection: Ninhydrin Stain
You must use a chemical derivatization method. Ninhydrin is the gold standard for primary amines.
-
Mechanism: Ninhydrin reacts with the free primary amine to form Ruhemann’s Purple (chromophore
nm).[1] -
Differentiation:
-
L-Norvaline (Starting Material): Deep purple/blue spot.
-
t-Butyl Ester (Product): Deep purple/blue spot (often slightly different hue or intensity due to the ester bulk).[1]
-
Note: Since both contain the primary amine, color alone does not distinguish them; you must rely on Retention Factor (
) differences .
-
Secondary Detection: Iodine Chamber
-
Usage: Reversible, non-destructive (mostly).[1]
-
Observation: Brown spots on a yellow background.[2]
-
Limitation: Less specific than Ninhydrin; will stain lipids and other impurities.
Stain Selection Guide
| Stain Reagent | Visibility | Specificity | Protocol |
| UV (254 nm) | None/Weak | Low | Not recommended. |
| Ninhydrin | High (Purple) | High (Amines) | Dip, blot excess, heat to 110°C for 1-2 min.[1] |
| PMA (Phosphomolybdic Acid) | Medium (Dark Blue) | Broad (Redox) | Dip, heat to 110°C. Good for general organic residues. |
| Bromocresol Green | Yellow on Blue | Acids (COOH) | Visualizes starting material (free acid) specifically.[1] |
Module 2: Elution & Separation Strategy
User Question: "My product spot is stuck at the baseline or streaking badly. I thought esters were less polar?"
Technical Insight:
You are synthesizing the Hydrochloride salt (
The "Mini-Workup" Protocol (Recommended)
Do not spot the crude reaction mixture directly if it is the HCl salt. Neutralize it in the vial before spotting.
-
Take 10
L of reaction mixture. -
Add 100
L of Ethyl Acetate . -
Add 20
L of Saturated or 1 drop of Triethylamine (Et3N) . -
Vortex/Shake.
-
Spot the organic top layer .
-
Result: You are now spotting the Free Base ester, which will migrate properly.
-
Mobile Phase Systems
| System | Composition (v/v) | Purpose | Expected |
| System A (Standard) | DCM : MeOH (9:1) | General monitoring of free base. | Ester: 0.4 - 0.6Acid: < 0.1 |
| System B (Polar) | BAW (Butanol:Acetic Acid:Water) 4:1:1 | Differentiating free amino acids. | Norvaline: 0.2 - 0.3Ester: 0.5 - 0.7 |
| System C (Basified) | DCM : MeOH : | For spotting HCl salts directly.[1] | Reduces tailing by competing for silanol sites. |
Critical Warning: Avoid using System B (Acetic Acid) for prolonged periods or high heat during drying, as it may induce acid-catalyzed hydrolysis of the t-butyl ester on the plate, leading to false negatives.
Module 3: Stability & Artifacts
User Question: "I see a new spot appearing below my product spot. Is my product decomposing?"
Technical Insight: t-Butyl esters are acid-labile .[3] Silica gel is naturally slightly acidic (pH 5-6). If the t-butyl ester sits on the silica plate for too long before development, or if the plate is heated excessively, the ester can cleave, reverting to L-Norvaline.
The 2D-TLC Stability Test
Use this protocol to determine if the decomposition is real (happening in your flask) or an artifact (happening on the TLC plate).
-
Spot: Apply the product at the corner of a square TLC plate.
-
Run 1: Develop in DCM/MeOH (9:1).
-
Dry: Air dry the plate (do not heat).
-
Rotate: Rotate the plate 90 degrees.
-
Run 2: Develop again in the same solvent system.
-
Visualize: Stain with Ninhydrin.
Interpretation:
-
Diagonal Spots: The compound is stable.[2]
-
Off-Diagonal Spots: The compound decomposed during the TLC process (Artifact). You need a less acidic stationary phase (e.g., Alumina) or faster processing.
Workflow Visualization
Figure 1: Reaction Monitoring Workflow
This flowchart outlines the decision process for preparing and analyzing your TLC samples.
Caption: Standardized workflow for handling amino acid ester salts to ensure accurate Rf values and prevent baseline retention.
Figure 2: Troubleshooting Logic Tree
Use this logic tree to diagnose specific spot behaviors.
Caption: Diagnostic tree for resolving common mobility and stability issues during TLC analysis.
References
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]
-
Mohammad, A., et al. (2012). Amino acid and vitamin determinations by TLC/HPTLC: Review of the current state. Central European Journal of Chemistry.[4] Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters: Protection and Deprotection.[3] Retrieved from [Link][1]
Sources
Impact of steric hindrance from L-Norvaline t-butyl ester hydrochloride
Subject: Overcoming Steric & Kinetic Challenges in Peptide Synthesis Reference ID: TS-NVA-TBU-001
Executive Summary: The Steric Profile
L-Norvaline t-butyl ester hydrochloride (H-Nva-OtBu[1]·HCl) is a specialized amino acid building block. Unlike its structural isomer L-Valine, which possesses a
However, the t-butyl ester (OtBu) protecting group on the C-terminus creates a massive "steric cone." While this bulk is excellent for suppressing unwanted side reactions (like diketopiperazine formation), it significantly retards the nucleophilic attack of the N-terminal amine during peptide coupling. This guide addresses the kinetic sluggishness and solubility protocols required to successfully utilize this reagent.
Module 1: Coupling Efficiency & Kinetics
User Issue: "My coupling yields are low (<60%) when attaching the next amino acid to H-Nva-OtBu, even though Norvaline has a linear side chain."
Root Cause Analysis: While the Norvaline side chain is flexible, the tert-butyl group is spatially demanding. It shields the adjacent N-terminal amine, creating a kinetic barrier. Standard coupling reagents (like HBTU/DIC) often fail to drive the reaction to completion before the activated ester hydrolyzes or rearranges.
Troubleshooting Protocol:
| Parameter | Standard Condition | Optimized Condition for H-Nva-OtBu | Reason |
| Coupling Reagent | HBTU or DIC | HATU or COMU | Aza-benzotriazole reagents (HATU) stabilize the active ester and accelerate aminolysis in sterically congested environments. |
| Base | DIEA (2 equiv) | TMP (2,4,6-Trimethylpyridine) or DIEA (3 equiv) | Collidine (TMP) is a weaker, non-nucleophilic base that minimizes racemization while maintaining pH for coupling. |
| Reaction Time | 1 hour | 2–4 hours (Monitor via Kaiser Test) | The steric wall of the t-butyl group slows the rate constant ( |
| Temperature | Ambient ( | Mild heating provides the thermal energy to overcome the steric activation energy barrier. |
Q: Should I use double coupling? A: Yes. We recommend a "Double Coupling" strategy for the step immediately following H-Nva-OtBu attachment.
-
Pass 1: 2 hours with HATU/DIEA.
-
Pass 2: 1 hour with PyBOP/DIEA (different activation mechanism helps capture unreacted sites).
Module 2: Salt Form Neutralization (The "Hidden" Failure)
User Issue: "The reagent won't dissolve in DCM, or the coupling fails completely despite using fresh reagents."
Root Cause Analysis:
The reagent is supplied as a Hydrochloride (HCl) salt . In this form, the amine is protonated (
Corrective Protocol: In-Situ Neutralization
-
Solvent Switch: Do not use pure DCM. Dissolve H-Nva-OtBu·HCl in DMF (Dimethylformamide) or a 1:1 DCM/DMF mixture to ensure solubility.
-
The "Free Base" Step:
-
Verification: Check the pH of a wet aliquot on litmus paper. It must be basic (pH 8–9). If acidic, the amine is still protonated and inactive.
Module 3: Deprotection & Cation Scavenging
User Issue: "After removing the t-butyl group, I see impurities with +56 Da mass shifts."
Root Cause Analysis:
Cleavage of the t-butyl ester is an acid-catalyzed
The "Scavenger Cocktail" Protocol:
Do not use neat TFA. You must provide a "sink" for the carbocations.
-
Reagent: Trifluoroacetic Acid (TFA)
-
Scavengers: Triisopropylsilane (TIPS) and Water.
-
Ratio: 95% TFA / 2.5% TIPS / 2.5%
. -
Mechanism: TIPS acts as a hydride donor, rapidly quenching the
cation into isobutane (gas), which escapes the mixture.
Critical Warning: If your peptide contains Methionine or Cysteine , add 2.5% EDT (Ethanedithiol) to the cocktail. The sulfur atoms are "magnets" for t-butyl alkylation.
Visualizing the Workflow
The following diagram illustrates the decision logic for optimizing coupling when H-Nva-OtBu is the nucleophile.
Caption: Decision tree for optimizing peptide coupling to the sterically hindered N-terminus of H-Nva-OtBu.
FAQ: Rapid Fire Troubleshooting
Q: Does the linear side chain of Norvaline cause folding that blocks the amine?
A: Generally, no. Unlike Valine or Isoleucine (
Q: Can I use this reagent to prevent Diketopiperazine (DKP) formation? A: Yes. This is a major advantage. In dipeptide esters (e.g., H-Pro-Nva-OR), the N-terminus can attack the ester to form a cyclic DKP. The bulky t-butyl group of H-Nva-OtBu makes the ester carbonyl inaccessible to this attack, effectively suppressing this side reaction during storage or neutralization [1].
Q: How should I store the HCl salt? A: Store at -20°C in a desiccator. The HCl salt is hygroscopic. If it absorbs water, the molecular weight calculation for your stoichiometry will be incorrect, leading to under-dosing of the reagent. Always warm to room temperature before opening the bottle to prevent condensation.
References
- Gilon, C., et al. (2003). "Backbone Cyclization of Peptides." Biopolymers (Peptide Science).
-
Albericio, F., & Carpino, L. A. (1997). "Efficiency of HATU in sterically hindered peptide coupling." Methods in Enzymology, 289, 104-126.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504. (Defines the stability and cleavage mechanisms of t-butyl esters).
-
PubChem. "L-Norvaline Properties." National Library of Medicine.
Sources
Technical Support Center: Optimizing Arginase Inhibition with L-Norvaline t-butyl Ester
Status: Operational Ticket Focus: Assay Optimization & Troubleshooting Compound: L-Norvaline t-butyl ester hydrochloride Target: Arginase 1 (ARG1) / Arginase 2 (ARG2)
Executive Summary: The "Prodrug" Mechanism
As a Senior Application Scientist, the most frequent issue I encounter with This compound is a misunderstanding of its mechanistic utility.
Crucial Distinction:
-
L-Norvaline (Free Acid): The active inhibitor. It binds directly to the arginase active site, displacing the metal-bridging hydroxide ion at the binuclear Manganese cluster.
-
L-Norvaline t-butyl ester: A prodrug derivative. The bulky t-butyl ester group masks the carboxylic acid, significantly increasing lipophilicity and cell permeability.
The "Gotcha": This ester derivative is inactive in cell-free (purified enzyme) assays because it lacks the free carboxylate required to coordinate with the enzyme's Mn²⁺ center. It requires intracellular esterases to hydrolyze the ester and release the active L-Norvaline.
Module 1: Mechanism of Action & Experimental Logic
Understanding the pathway is essential for designing the correct control experiments.
Figure 1: The activation pathway of L-Norvaline t-butyl ester. Note that direct application to purified Arginase (skipping the hydrolysis step) results in assay failure.
Module 2: Troubleshooting Guides
Scenario A: "I see no inhibition in my purified enzyme assay."
Diagnosis: You are likely using the t-butyl ester form on recombinant protein without esterases present. Root Cause: The ester group prevents the molecule from binding to the Arginase Mn²⁺ cluster. Corrective Action:
-
Switch Reagents: Use free L-Norvaline (non-esterified) for cell-free/purified enzyme kinetics.
-
Pre-treatment (Not Recommended): You could chemically hydrolyze the ester with mild acid/base before the assay, but this introduces salt artifacts. It is cheaper and more accurate to buy the free acid form.
Scenario B: "My cell-based assay results are inconsistent."
Diagnosis: Variable intracellular hydrolysis or insufficient pre-incubation.
Root Cause: The conversion rate from Ester
-
Pre-Incubation: Incubate cells with the inhibitor for 1–2 hours before stimulating arginase expression (e.g., with IL-4/IL-13) or adding substrate. This allows time for accumulation and hydrolysis.
-
Serum Factors: High serum (FBS) concentrations can bind lipophilic esters. Try reducing serum to 1-2% during the inhibitor incubation window if toxicity allows.
Scenario C: "The colorimetric readout (Urea) is saturating."
Diagnosis: High background signal from media or improper reaction quenching. Root Cause: DMEM and RPMI often contain high Arginine. FBS contains native Arginase. Corrective Action:
-
Heat Inactivation: You must heat-inactivate the FBS (56°C for 30 min) if you are measuring urea accumulation in the supernatant over long periods.
-
Lysis & Wash: For intracellular arginase, wash cells
with PBS to remove media Arginine before lysis.
Module 3: Optimized Protocol (Cell-Based)
This protocol is optimized for Macrophages (e.g., BMDM or RAW 264.7) using the Corraliza Method (Colorimetric).
Reagent Preparation Table
| Component | Stock Conc. | Solvent | Storage | Notes |
| L-Norvaline t-butyl ester | 100 mM | DMSO | -20°C | Avoid freeze-thaw. Hydroscopic. |
| Lysis Buffer | N/A | 0.1% Triton X-100 | 4°C | Add protease inhibitors fresh. |
| Activation Buffer | 10 mM MnCl₂ | 50 mM Tris-HCl (pH 7.[1][2]5) | RT | Critical: Mn²⁺ is required for activity. |
| Substrate Solution | 0.5 M L-Arginine | pH 9.7 (Adjusted) | 4°C | High pH is optimal for Arginase 1. |
| Stop Solution | Acid Mix | H₂SO₄ : H₃PO₄ : H₂O (1:3:[2]7) | RT | Corrosive. Handle in fume hood. |
Step-by-Step Workflow
-
Treatment: Treat cells with L-Norvaline t-butyl ester (10–200 µM) for 2 hours.
-
Stimulation: Add stimulus (e.g., IL-4 for M2 polarization) for 24–48 hours.
-
Lysis: Wash cells with PBS.[3] Add 50 µL Lysis Buffer. Shake 20 min at RT.
-
Activation (The "Hidden" Step):
-
Mix 50 µL Lysate + 50 µL Activation Buffer (MnCl₂).
-
Heat at 55–60°C for 10 minutes.
-
Why? This activates the Mn-cluster and ensures the enzyme is in the catalytic form.
-
-
Reaction:
-
Add 50 µL Substrate Solution (L-Arginine, pH 9.7).
-
Incubate at 37°C for 60 minutes.
-
-
Termination & Detection:
-
Add 200 µL Stop Solution (Acid Mix).
-
Add 25 µL 9%
-ISPF (dissolved in EtOH). -
Boil (95–100°C) for 45–60 minutes in the dark.
-
Read Absorbance at 540 nm .
-
Module 4: Frequently Asked Questions (FAQ)
Q: Can I dissolve L-Norvaline t-butyl ester in water? A: No. The t-butyl group makes it hydrophobic. Dissolve in DMSO to create a high-concentration stock (e.g., 100 mM), then dilute into aqueous media. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.
Q: Why is the t-butyl ester preferred over standard L-Norvaline for cells? A: Permeability. Standard amino acids rely on specific transporters (e.g., CAT-1/2) which can be saturable or downregulated in disease states. The ester diffuses passively through the membrane, achieving higher intracellular concentrations.
Q: Does this compound inhibit iNOS? A: Indirectly, yes. By inhibiting Arginase, it increases the pool of intracellular L-Arginine available for iNOS (Nitric Oxide Synthase), often leading to a spike in NO production.[4][5] This is a physiological consequence, not direct enzymatic inhibition of iNOS.
Q: My standard curve for Urea is non-linear. Why?
A: The
References
-
Corraliza, I. M., et al. (1994). Determination of arginase activity in macrophages: a micromethod. Journal of Immunological Methods, 174(1-2), 231-235.
-
Source:
-
-
Baggio, R., et al. (1999). Inhibition of Mn2+2-Arginase by Borate, L-Ornithine, and L-Norvaline: A Crystallographic Study. Journal of Biological Chemistry, 274, 32100-32103.
-
Source:
-
-
Khallou-Laschet, J., et al. (2010). Macrophage Plasticity in Experimental Atherosclerosis. PLoS ONE, 5(1): e8852.
-
Source:
-
-
Sigma-Aldrich Technical Bulletin. Arginase Activity Assay Kit (MAK112). (Provides standard urea detection chemistry parameters).
-
Source:
-
Sources
Validation & Comparative
A Scientist's Guide: L-Norvaline vs. L-Norvaline t-butyl ester hydrochloride for Arginase Inhibition
Abstract: This technical guide provides a comprehensive comparison of L-Norvaline and its derivative, L-Norvaline t-butyl ester hydrochloride, as tools for the inhibition of arginase. We will dissect the nuanced differences in their chemical properties, mechanisms of action, and experimental performance. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable informed selection of the appropriate inhibitor for specific research applications.
The Critical Role of Arginase in Health and Disease
Arginase is a binuclear manganese-containing enzyme that catalyzes the hydrolysis of L-arginine into L-ornithine and urea.[1] This function is a terminal step in the urea cycle, essential for detoxifying ammonia in the body.[1][2] In humans, two isoforms exist: the cytosolic Arginase I, predominantly found in the liver, and the mitochondrial Arginase II, expressed in extra-hepatic tissues like the kidneys and brain.[1][3]
The significance of arginase extends beyond the urea cycle. It stands at a critical metabolic juncture, directly competing with Nitric Oxide Synthase (NOS) for their common substrate, L-arginine.[4][5] Over-activity of arginase can deplete the L-arginine pool available for NOS, thereby impairing the production of nitric oxide (NO), a vital signaling molecule.[5][6] This impairment is a key factor in the pathophysiology of numerous conditions, including cardiovascular diseases like hypertension, atherosclerosis, and other states of endothelial dysfunction.[3][5][7] Consequently, the inhibition of arginase has emerged as a promising therapeutic strategy.[1]
A Comparative Analysis: L-Norvaline and its Ester Prodrug
L-Norvaline: The Established Competitor
L-Norvaline is a non-proteinogenic amino acid analog that functions as a competitive inhibitor of arginase.[8] Its mechanism relies on its structural similarity to L-arginine, allowing it to occupy the enzyme's active site and prevent the substrate from binding.[4] By blocking arginase, L-Norvaline effectively "spares" the cellular L-arginine pool, making more of it available for NOS to synthesize NO.[7][8] While effective, the utility of L-Norvaline in cell-based or in vivo systems can be hampered by its physicochemical properties, which may limit its ability to efficiently cross cellular membranes.
This compound: Engineered for Enhanced Delivery
This compound is a chemically modified derivative of L-Norvaline, designed to overcome the delivery limitations of the parent compound.[9] The key modification is the addition of a t-butyl ester group, which significantly increases the molecule's lipophilicity.[10] This chemical change is based on a common prodrug strategy: enhance membrane permeability to increase intracellular concentration.
The prevailing hypothesis is that the esterified, more lipophilic compound readily diffuses across the cell membrane. Once inside the cell, ubiquitous intracellular esterases are expected to cleave the t-butyl ester, releasing the active L-Norvaline to inhibit arginase directly at its intracellular site of action. This approach aims for higher intracellular concentrations of the active inhibitor than could be achieved with a similar extracellular concentration of standard L-Norvaline.
Table 1: Head-to-Head Comparison
| Feature | L-Norvaline | This compound |
| Chemical Class | Non-proteinogenic amino acid | Amino acid ester (prodrug) |
| Mechanism of Action | Direct competitive inhibitor of arginase[4][8] | Prodrug; intracellularly converted to L-Norvaline, which then acts as a competitive inhibitor |
| Key Advantage | Well-characterized, direct-acting inhibitor | Enhanced lipophilicity for improved cell permeability and potential for higher intracellular concentration[9][10] |
| Solubility | Generally soluble in aqueous buffers | Enhanced solubility in lipid environments[9] |
| Primary Application | Biochemical assays with purified enzymes; studies where cell penetration is not a limiting factor | Cell-based assays; in vivo studies requiring enhanced bioavailability and tissue penetration |
| Potential Concern | May have limited cell uptake; reports of cytotoxicity at high concentrations[11] | Requires intracellular enzymatic activation; pharmacokinetics of the prodrug and active metabolite must be considered |
Experimental Protocol: High-Throughput Assay for Arginase Inhibition
To empirically determine the efficacy of these inhibitors, a robust and reproducible assay is paramount. The following protocol describes a colorimetric method for measuring arginase activity by quantifying the urea produced. This system is self-validating through the inclusion of appropriate controls.
A. Rationale Behind Experimental Choices
-
Enzyme Activation: Arginase is a metalloenzyme requiring manganese ions (Mn²⁺) for its catalytic activity. Therefore, the enzyme is pre-incubated in a manganese-containing buffer to ensure it is in its fully active state before introducing inhibitors or substrate.
-
Inhibitor Pre-incubation: Allowing the enzyme and inhibitor to incubate together before adding the substrate is crucial. This step ensures that the binding between the enzyme and a competitive inhibitor like L-Norvaline reaches equilibrium, providing a more accurate measurement of its inhibitory potential.
-
Urea Detection: The reaction quantifies the product, urea. Many commercially available kits use a chromogen that reacts specifically with urea under acidic conditions to produce a stable colored product, which can be measured via absorbance.[12][13] This provides a direct and sensitive readout of enzyme activity.
B. Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. google.com [google.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Arginase: A Multifaceted Enzyme Important in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Strategic Utilization of L-Norvaline t-butyl Ester Hydrochloride in Convergent Peptide Synthesis
Executive Summary: The "Met-Free" Stability Strategy
In the high-stakes arena of therapeutic peptide development, L-Norvaline t-butyl ester hydrochloride (H-Nva-OtBu·HCl) represents a tactical intersection of two critical design choices: the substitution of Methionine (Met) with an oxidatively stable isostere, and the use of a sterically demanding C-terminal protection group to suppress side reactions.
While standard Solid-Phase Peptide Synthesis (SPPS) relies heavily on resin-bound C-termini, H-Nva-OtBu·HCl is the reagent of choice for Convergent Synthesis (Fragment Condensation) and Solution-Phase Hybrid Strategies . This guide objectively compares this specific derivative against standard amino acid esters (Methyl/Benzyl) and structural analogs (Met/Leu), demonstrating its superior utility in preventing diketopiperazine (DKP) formation and eliminating oxidation liabilities during scale-up.
Chemical Profile & Comparative Metrics[1][2]
The Norvaline Advantage (vs. Methionine & Leucine)
L-Norvaline (Nva) is a non-proteinogenic amino acid often deployed as a structural surrogate for Methionine. Unlike Met, Nva lacks the sulfur atom, rendering it immune to oxidation—a notorious cause of impurity profiles in Met-containing peptides during storage or synthesis.
| Feature | L-Norvaline (Nva) | L-Methionine (Met) | L-Leucine (Leu) |
| Side Chain | Linear ( | Thioether ( | Branched ( |
| Oxidation Risk | Null (Chemically Inert) | High (Sulfoxide/Sulfone) | Null |
| Steric Profile | Flexible, Linear | Flexible, Linear | Bulky ( |
| Utility | Met Isostere / Arginase Inhibitor | Native Sequence | Hydrophobic Core |
The t-Butyl Ester Advantage (vs. Methyl/Benzyl)
The choice of the t-butyl ester (OtBu) over methyl (OMe) or benzyl (OBzl) esters is not merely a matter of deprotection conditions; it is a strategic decision to modulate reactivity.
| Parameter | t-Butyl Ester (OtBu) | Methyl Ester (OMe) | Benzyl Ester (OBzl) |
| Acid Stability | Labile (Cleaved by TFA) | Stable | Stable (Cleaved by HF/TFMSA) |
| Base Stability | High (Resists Piperidine) | Moderate (Saponification risk) | Moderate |
| DKP Suppression | Excellent (Steric Bulk) | Poor (Rapid Cyclization) | Moderate |
| Orthogonality | Compatible with Fmoc/Z | Compatible with Boc | Compatible with Boc |
Critical Application: Suppression of Diketopiperazine (DKP)[3]
The most "field-proven" reason to select H-Nva-OtBu·HCl over a methyl ester derivative is the suppression of Diketopiperazine (DKP) formation.
The Mechanism of Failure
In fragment synthesis, when the N-terminal protecting group (e.g., Fmoc) is removed from a dipeptide ester, the free amine can back-bite onto the C-terminal ester carbonyl. This cyclization releases the C-terminal protecting group and forms a DKP byproduct, terminating the chain and reducing yield.
-
Methyl Esters: The small steric footprint of the methyl group offers little resistance to this nucleophilic attack.
-
t-Butyl Esters: The bulky tert-butyl group creates significant steric hindrance around the carbonyl carbon, effectively raising the activation energy for the cyclization transition state.
Visualization of DKP Pathways
The following diagram illustrates the kinetic competition between the desired coupling (Chain Elongation) and the parasitic DKP formation.
Figure 1: Kinetic competition between DKP formation and peptide elongation. The steric bulk of the t-butyl group (Green Path) disfavors cyclization, whereas methyl esters (Red Path) are highly susceptible.
Experimental Protocol: Convergent Synthesis with H-Nva-OtBu
Objective: Synthesis of a protected tripeptide fragment Fmoc-Ala-Gly-Nva-OtBu demonstrating the utility of the ester in solution phase.
Reagents:
-
H-Nva-OtBu[1]·HCl
-
Fmoc-Gly-OH
-
Fmoc-Ala-OH
-
HBTU / DIPEA (Activator/Base)
-
DMF / DCM (Solvents)
-
TFA (Cleavage Cocktail)
Step 1: Free Basing the Hydrochloride Salt
The HCl salt stabilizes the amine during storage but must be neutralized for coupling.
-
Dissolve 1.0 eq of H-Nva-OtBu·HCl in minimal DCM.
-
Wash with 1.1 eq of 5% NaHCO₃ (aq) or add 1.0 eq DIPEA directly to the reaction vessel immediately prior to coupling.
-
Expert Tip: In situ neutralization with DIPEA is preferred to minimize handling losses, provided the coupling is rapid.
-
Step 2: First Coupling (The DKP Danger Zone)
-
Activate 1.1 eq Fmoc-Gly-OH with 1.1 eq HBTU and 2.5 eq DIPEA in DMF.
-
Add the neutralized H-Nva-OtBu solution.
-
Stir at Room Temp for 1-2 hours. Monitor by TLC or HPLC.
-
Result:Fmoc-Gly-Nva-OtBu.
Step 3: Deprotection & Elongation
-
Treat Fmoc-Gly-Nva-OtBu with 20% Piperidine in DMF (20 min).
-
Crucial Observation: Unlike Fmoc-Gly-Met-OMe, the H-Gly-Nva-OtBu intermediate is stable. The bulky t-butyl group prevents the Glycine amine from attacking the Norvaline ester carbonyl.
-
Proceed immediately to couple Fmoc-Ala-OH using standard protocols.
Step 4: Final Cleavage (Acidolysis)
To generate the free acid fragment for subsequent condensation or final usage:
-
Treat the protected peptide with 95% TFA / 2.5% TIS / 2.5% H₂O .
-
The t-butyl ester cleaves concomitantly with any side-chain t-butyl based protectors, yielding Fmoc-Ala-Gly-Nva-OH.
-
Note: If Nva-OtBu was the final C-terminus, this step yields the free carboxylic acid peptide.
Stability Data & Troubleshooting
The following data summarizes the stability of H-Nva-OtBu·HCl under common processing conditions.
| Condition | Stability | Notes |
| Storage (Solid, -20°C) | Excellent | HCl salt prevents amine oxidation and absorption of CO₂. |
| 20% Piperidine (DMF) | Stable | Resistant to saponification/aminolysis; safe for Fmoc removal. |
| 50% TFA (DCM) | Unstable | Rapid cleavage to free acid ( |
| Dilute HCl (aq) | Stable | Ester bond is robust; salt exchange may occur. |
| H₂ / Pd-C | Stable | Orthogonal to Benzyl (Bzl/Z) removal. |
Common Pitfalls
-
Hygroscopicity: The HCl salt is hygroscopic. Weigh quickly or use a dry box. Moisture can hydrolyze the ester over long periods if the salt is acidic.
-
Incomplete Coupling: Due to the steric bulk of the t-butyl group and the linear chain of Norvaline, coupling to the N-terminus of Nva can be slightly slower than to Gly or Ala. Use efficient activators (HATU/HBTU).
Conclusion
This compound is not a generic building block; it is a specialized tool for precision peptide engineering. By selecting this derivative, researchers achieve two distinct goals:
-
Structural Integrity: Replacing Methionine to eliminate oxidative degradation pathways.
-
Synthetic Efficiency: Leveraging the t-butyl group's steric bulk to inhibit DKP formation during fragment synthesis.
For projects requiring high-purity fragments or "Met-free" analogs, H-Nva-OtBu·HCl offers a superior risk profile compared to methyl ester or methionine-based alternatives.
References
-
Comparison of Protecting Groups
-
DKP Formation Mechanisms
- Title: Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis.
- Source: ACS Omega / NIH.
-
URL:[Link]
-
Norvaline Properties
-
Ester Reactivity in Synthesis
-
Oxidation of Methionine vs Norvaline
Sources
A Researcher's Guide to Arginase Inhibition: Evaluating L-Norvaline t-butyl ester hydrochloride and its Place Among Key Inhibitors
For researchers and drug development professionals navigating the complexities of nitric oxide (NO) modulation, the inhibition of arginase presents a compelling therapeutic strategy. Arginase, by competing with nitric oxide synthase (NOS) for their common substrate L-arginine, plays a critical role in regulating NO bioavailability.[1][2] Its upregulation is implicated in a range of pathologies, including cardiovascular and inflammatory diseases, making arginase inhibitors a focal point of intensive research.[3][4]
This guide provides an in-depth comparison of arginase inhibitors, with a special focus on L-Norvaline and its derivative, L-Norvaline t-butyl ester hydrochloride. We will delve into the rationale behind experimental design for determining inhibitory potency (IC50), provide a detailed protocol, and contextualize the data with other well-characterized arginase inhibitors.
The Significance of Arginase Inhibition
Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[4] In physiological conditions where L-arginine availability is a rate-limiting factor for NO production, increased arginase activity can significantly impair endothelial function, immune responses, and other NO-dependent processes.[1][3] By inhibiting arginase, researchers aim to increase the local concentration of L-arginine, thereby promoting NOS activity and restoring NO homeostasis.[3]
Featured Inhibitor: L-Norvaline and its t-butyl ester hydrochloride Derivative
L-Norvaline is a non-proteinogenic amino acid and a well-established non-selective inhibitor of arginase.[3] Its mechanism of action involves competing with L-arginine for the active site of the enzyme. While effective, L-Norvaline's utility can be limited by its physicochemical properties.
To address this, derivatives such as This compound have been synthesized. The addition of the t-butyl ester group is a common medicinal chemistry strategy to enhance the lipophilicity and, consequently, the cell permeability of a parent compound.[5] This modification can lead to improved bioavailability and intracellular concentrations, potentially resulting in greater efficacy. Furthermore, the hydrochloride salt form generally improves solubility and stability in aqueous solutions, facilitating its use in experimental settings.[6][7]
While specific IC50 values for this compound are not extensively reported in publicly available literature, its primary role is to act as a more cell-permeable prodrug of L-Norvaline. Once inside the cell, cellular esterases are expected to cleave the t-butyl ester, releasing the active inhibitor, L-Norvaline. Therefore, a direct comparison of its IC50 with L-Norvaline and other inhibitors is of significant interest.
Comparative Analysis of Arginase Inhibitors
To provide a comprehensive understanding, it is crucial to compare the inhibitory potential of L-Norvaline with other widely studied arginase inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor | Target Arginase Isoform(s) | Reported IC50/Ki | Key Characteristics |
| L-Norvaline | Arginase I & II | IC50 values are in the micromolar range, though specific values can vary based on assay conditions. | Non-selective competitive inhibitor.[3] |
| (S)-2-Boronoethyl-L-cysteine (BEC) | Arginase I & II | Ki = 0.4–0.6 μM for arginase I and Ki = 0.31 μM for arginase II.[1] | A potent, slow-binding inhibitor.[1] |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Arginase I & II | Ki values for arginase I and arginase II are 500 and 50 nM, respectively.[1] | A highly potent inhibitor, considered more specific than L-NOHA.[1][8] |
| 2(S)-amino-6-boronohexanoic acid (ABH) | Arginase I & II | Ki = 0.11 μM for arginase I and Ki = 0.25 μM for arginase II.[1] | A potent boronic acid-based inhibitor.[1] |
Experimental Protocol: Determination of Arginase IC50
The following protocol provides a robust framework for determining the IC50 of this compound and other arginase inhibitors. This method is based on the colorimetric detection of urea produced from the arginase-catalyzed hydrolysis of L-arginine.
Principle of the Assay
The assay measures the amount of urea produced by the enzymatic activity of arginase. This is achieved through a chemical reaction where urea reacts with a specific chromogen to produce a colored product, the absorbance of which is directly proportional to the arginase activity.[9][10] By measuring the decrease in color development in the presence of an inhibitor, the IC50 can be determined.
Materials and Reagents
-
Purified Arginase I or II enzyme
-
L-Arginine solution (substrate)
-
Tris-HCl buffer (pH 7.5)
-
MnCl2 solution (cofactor)
-
This compound and other test inhibitors
-
Urea standard solution
-
Colorimetric urea detection reagents (e.g., from commercially available kits)[9][10][11]
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology
-
Enzyme Activation:
-
Prepare a solution of arginase in Tris-HCl buffer.
-
Add MnCl2 solution to the enzyme solution to a final concentration of 10 mM.
-
Incubate at 37°C for 10 minutes to activate the enzyme.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform a serial dilution of the inhibitor stock solution to create a range of concentrations to be tested.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well in the specified order:
-
Tris-HCl buffer
-
Activated arginase enzyme solution
-
Inhibitor solution at various concentrations (or solvent control)
-
-
Pre-incubate the enzyme with the inhibitor at 37°C for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.[12]
-
Initiate the enzymatic reaction by adding the L-arginine substrate solution.
-
-
Reaction Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-120 minutes). The optimal time should be determined to ensure the reaction is within the linear range.
-
Terminate the reaction by adding a strong acid or the stop reagent provided in a commercial kit.
-
-
Urea Detection:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Prepare a standard curve using the urea standard to quantify the amount of urea produced in each reaction.
-
Calculate the percentage of arginase inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow and Biological Pathway
To further clarify the concepts discussed, the following diagrams illustrate the arginase inhibition pathway and the experimental workflow for IC50 determination.
Caption: Mechanism of Arginase Inhibition by L-Norvaline.
Caption: Experimental Workflow for Arginase IC50 Determination.
Conclusion
The inhibition of arginase holds significant promise for the development of novel therapeutics. L-Norvaline is a foundational tool in this area of research, and its t-butyl ester hydrochloride derivative represents a logical progression to improve its experimental and potential therapeutic utility. By employing a rigorous and well-validated protocol for IC50 determination, researchers can accurately quantify the potency of this and other inhibitors. This guide provides the necessary framework to conduct these critical experiments and to understand the results within the broader context of arginase inhibitor development.
References
-
ResearchGate. (n.d.). b-ARG 1 inhibition percentages, IC 50 and E max values of polyphenols evaluated for their bovine arginase inhibitory capacities. Retrieved from [Link]
-
Sudareva, O. O. (2016). Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. International Journal of Pharmaceutical and Clinical Research, 8(10), 1439-1442. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Arginase Activity Assay Control Tests: Km for Arginase I and IC50 Determination for ABH. Retrieved from [Link]
-
Gargiulo, L., et al. (2023). Synthesis of Arginase Inhibitors: An Overview. Molecules, 28(14), 5469. Retrieved from [Link]
-
ChemBK. (2024, April 9). L-Norvaline tert-butyl ester hydrochloride. Retrieved from [Link]
-
Jayaro, A. C., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 66(23), 16017-16031. Retrieved from [Link]
-
Morris, S. M., Jr. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology, 4, 378. Retrieved from [Link]
-
PubChem. (n.d.). L-Norvaline, methyl ester. Retrieved from [Link]
-
Nicholson, B., et al. (2009). The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries. British Journal of Pharmacology, 156(5), 747-757. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Ki values for arginase inhibition by CAPA, CGA and nor-NOHA. Retrieved from [Link]
Sources
- 1. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chembk.com [chembk.com]
- 8. The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Arginase Activity Assay Kit (Colorimetric) (ab180877) | Abcam [abcam.com]
- 12. bioassaysys.com [bioassaysys.com]
A Senior Application Scientist's Guide to Biochemical Assay Validation with L-Norvaline t-butyl ester hydrochloride
For researchers and drug development professionals navigating the complexities of enzyme inhibition assays, the selection of an appropriate inhibitor is a critical decision that dictates the reliability and translational potential of their findings. This guide provides an in-depth comparison of L-Norvaline t-butyl ester hydrochloride, a pro-drug form of the arginase inhibitor L-Norvaline, with other commonly used alternatives. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure your biochemical assays are not only accurate but also self-validating.
The Rationale: Why Arginase Inhibition and Why a Pro-Drug Approach?
Arginase is a critical enzyme in the urea cycle, catalyzing the hydrolysis of L-arginine to L-ornithine and urea.[1] However, its significance extends beyond waste metabolism. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[2] In various pathological states, including cardiovascular diseases and cancer, upregulated arginase activity can deplete L-arginine pools, thereby impairing the production of nitric oxide (NO), a vital signaling molecule. This makes arginase a compelling therapeutic target.
L-Norvaline is a well-established competitive inhibitor of arginase. However, its utility in cell-based assays and in vivo models can be limited by its polarity, which restricts its ability to efficiently cross cellular membranes. To circumvent this, this compound was developed. The addition of the lipophilic t-butyl ester group enhances its membrane permeability.[3][4] Once inside the cell, endogenous esterases are expected to cleave the ester bond, releasing the active L-Norvaline. This pro-drug strategy aims to increase the intracellular concentration of the inhibitor, leading to more potent and reliable target engagement.
Caption: Pro-drug activation of this compound.
Comparative Analysis of Arginase Inhibitors
The selection of an arginase inhibitor should be based on empirical data. Below is a comparison of this compound with its parent compound and other common arginase inhibitors.
| Inhibitor | Type | Reported IC50 | Key Characteristics |
| L-Norvaline t-butyl ester HCl | Pro-drug of L-Norvaline | Dependent on intracellular conversion | Enhanced cell permeability.[3][4] Requires intracellular activation by esterases. |
| L-Norvaline | Competitive | ~10-20 µM (varies by isoform and assay conditions) | Parent active compound. Lower cell permeability compared to its esterified form. |
| (S)-(2-Boronoethyl)-L-cysteine (BEC) | Transition-state analog | ~0.3-1 µM | Potent inhibitor, but may exhibit off-target effects, including endothelium-independent vasorelaxation.[2] |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Competitive | ~50-340 µM[5][6] | Widely used, but can spontaneously release NO-like molecules in cell culture media, potentially confounding results.[7] |
Expert Insight: The primary advantage of this compound is its enhanced lipophilicity, which is designed to improve cell permeability.[3] While direct IC50 values for the ester are not typically reported (as it's a pro-drug), its efficacy in cell-based assays is expected to be superior to L-Norvaline at equivalent concentrations due to more efficient intracellular delivery of the active inhibitor. However, it is crucial to validate this assumption in your specific cell system, as esterase activity can vary between cell types.
Experimental Protocols for Assay Validation
To rigorously validate the efficacy of this compound, we present two core experimental workflows: an in vitro (cell-free) arginase activity assay and a cell-based arginase inhibition assay.
In Vitro Arginase Activity Assay (Colorimetric)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified arginase. The principle relies on the quantification of urea, a product of the arginase reaction.[8]
Caption: Workflow for in vitro arginase inhibitor screening.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Arginase Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a cofactor like MnCl2 (10 mM).
-
Substrate Solution: Prepare a stock solution of L-arginine in Arginase Buffer. The final concentration in the assay should be at or near the Km of the enzyme for competitive inhibitor screening.[9]
-
Inhibitor Stock Solutions: Prepare stock solutions of this compound and other comparators in an appropriate solvent (e.g., DMSO). Note: For this in vitro assay, the active form, L-Norvaline, should be used as the primary comparator.
-
Urea Detection Reagent: Utilize a commercial kit or prepare a solution of α-isonitrosopropiophenone (ISPF) which reacts with urea to form a colored product.[8]
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of Arginase Buffer to all wells.
-
Add 5 µL of various concentrations of the inhibitor (or vehicle control) to respective wells.
-
Add 10 µL of purified arginase enzyme to all wells except the blank.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[10]
-
Initiate the reaction by adding 10 µL of the L-arginine substrate solution.
-
Incubate for 30-60 minutes at 37°C.[10]
-
Stop the reaction by adding 200 µL of a stop solution (e.g., a strong acid or the Urea Reagent from a kit).[10]
-
Add the colorimetric urea detection reagent according to the manufacturer's instructions and incubate to allow color development.
-
Measure the absorbance at the appropriate wavelength (typically 430 nm or 570 nm).[1][8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Arginase Inhibition Assay
This assay assesses the ability of the pro-drug to cross the cell membrane, be converted to its active form, and inhibit intracellular arginase activity.
Step-by-Step Protocol:
-
Cell Culture:
-
Plate cells with known arginase activity (e.g., macrophage cell lines like RAW 264.7 or primary endothelial cells) in a 24- or 48-well plate and grow to 80-90% confluency.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and L-Norvaline in cell culture media.
-
Remove the old media from the cells and replace it with the media containing the inhibitors or a vehicle control.
-
Incubate for a sufficient duration (e.g., 4-24 hours) to allow for cellular uptake and pro-drug conversion.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., Tris-HCl with a mild detergent like Triton X-100) and collect the lysate.
-
-
Arginase Activity Measurement:
-
Determine the protein concentration of each lysate to normalize the activity.
-
Perform the in vitro arginase activity assay as described in section 3.1 using the cell lysates as the source of the enzyme.
-
-
Data Analysis:
-
Normalize the arginase activity to the protein concentration of each sample.
-
Calculate the percent inhibition relative to the vehicle-treated cells.
-
Determine the IC50 value for each compound in the cellular context.
-
Trustworthiness through Self-Validation: Your experimental design must include a robust set of controls.
-
Positive Control: A known potent arginase inhibitor (e.g., BEC or nor-NOHA).
-
Negative Control: The vehicle (e.g., DMSO) used to dissolve the inhibitors.
-
Comparison: Always run L-Norvaline in parallel with this compound in cell-based assays. A significantly lower IC50 for the ester form would validate the effectiveness of the pro-drug strategy in your chosen cell line.
Mechanistic Insights and Final Recommendations
The core mechanism of action for L-Norvaline is competitive inhibition. It structurally mimics the substrate L-arginine, binding to the active site of the arginase enzyme without being metabolized, thus blocking the access of the natural substrate.
Caption: Competitive inhibition of Arginase by L-Norvaline.
This compound presents a logical and scientifically sound approach for enhancing the intracellular delivery of the arginase inhibitor L-Norvaline.[3][11] Its utility is most pronounced in cell-based systems where membrane permeability is a limiting factor for the parent compound.
For a comprehensive validation:
-
Confirm the IC50 of L-Norvaline against purified arginase using the in vitro assay to establish a baseline.
-
Directly compare L-Norvaline and this compound in your cell model of choice. A superior potency (lower IC50) of the ester form will provide strong evidence for its efficacy as a pro-drug.
-
Be mindful of the potential off-target effects of other inhibitors like BEC and nor-NOHA when selecting controls or alternative compounds.[2][7]
By following these guidelines and protocols, researchers can confidently validate their biochemical assays, ensuring the data generated is both reproducible and mechanistically sound, thereby accelerating the path from discovery to clinical application.
References
-
Cuthbert, G. D., et al. (2014). The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries. PMC - PubMed Central. Retrieved from [Link]
-
Assay Genie. (n.d.). Arginase Inhibitor Screening Kit (BA0193). Retrieved from [Link]
-
Yang, Z., & Ming, X. F. (2020). Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications. PubMed. Retrieved from [Link]
-
Sato, M., et al. (n.d.). The IC50 values of various arginine derivatives for inhibition of arginase and DDAH. Semantic Scholar. Retrieved from [Link]
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Reyes, G. X., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Wang, Y., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central. Retrieved from [Link]
-
LookChem. (n.d.). L-Norvaline t-butyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
-
Sokan, A., et al. (2025). Synthesis of Arginase Inhibitors: An Overview. PMC - PubMed Central. Retrieved from [Link]
-
BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]
-
Corraliza, I. M., et al. (1994). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). b-ARG 1 inhibition percentages, IC 50 and E max values of polyphenols evaluated for their bovine arginase inhibitory capacities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
BPS Bioscience. (n.d.). ARG1 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
-
YouTube. (2016). WEBINAR: Analysis and Validation of Biological Assays. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl L-valinate. Retrieved from [Link]
Sources
- 1. Arginase Activity Assay Kit (Colorimetric) (ab180877) | Abcam [abcam.com]
- 2. The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemimpex.com [chemimpex.com]
Cross-validation of experimental results using L-Norvaline t-butyl ester hydrochloride
Cross-Validation of Synthetic Utility and Biological Efficacy
Executive Summary
This guide provides a rigorous technical analysis of L-Norvaline t-butyl ester hydrochloride (CAS: 106746-93-6), a specialized amino acid derivative. Unlike generic L-Norvaline, the t-butyl ester form serves two distinct, high-value functions: acting as a robust orthogonal protecting group in solid-phase peptide synthesis (SPPS) and functioning as a lipophilic prodrug precursor in arginase inhibition studies.
This document is designed to help researchers cross-validate their experimental results by distinguishing between compound failure and protocol deviations. We compare this product against standard alternatives (Methyl Esters, Free Acid, and nor-NOHA) and provide self-validating protocols to ensure data integrity.
Part 1: The Chemical Rationale
To validate results using this compound, one must first understand the mechanistic advantages conferred by the tert-butyl ester moiety compared to the free acid or other esters.
Structural Advantage: Orthogonal Protection
In peptide synthesis, the tert-butyl (tBu) ester provides acid-lability while remaining base-stable . This allows for orthogonal protection strategies, particularly when paired with base-labile groups like Fmoc.
| Feature | L-Norvaline t-butyl Ester | L-Norvaline Methyl Ester | L-Norvaline (Free Acid) |
| Acid Stability | Labile (Cleaves with TFA) | Stable | N/A |
| Base Stability | Stable (Resists saponification) | Labile (Hydrolyzes easily) | N/A |
| Lipophilicity | High (Cell permeable) | Moderate | Low (Zwitterionic) |
| Primary Use | SPPS, Prodrug studies | Solution phase synthesis | Direct Enzyme Inhibition |
Biological Rationale: The "Prodrug" Effect
In biological assays, free L-Norvaline often suffers from poor membrane permeability due to its zwitterionic nature at physiological pH. The t-butyl ester masks the carboxylic acid, significantly increasing lipophilicity.
-
Mechanism: The ester crosses the cell membrane
Intracellular esterases cleave the t-butyl group Active L-Norvaline inhibits Arginase. -
Validation Check: If your assay fails, you must verify if the cell line expresses sufficient esterases to activate the compound.
Part 2: Comparative Analysis & Alternatives
Scenario A: Peptide Synthesis (SPPS)
Benchmark: Preventing racemization and side-reactions during coupling.
-
Alternative 1: Methyl Esters. Flaw:[1] Methyl esters require strong base (LiOH/NaOH) for removal. This often causes racemization of the
-carbon, destroying the chiral purity of the peptide. -
Alternative 2: Benzyl Esters. Flaw:[1] These require hydrogenolysis (
) or strong acids (HF). Hydrogenolysis is incompatible with peptides containing sulfur (Cys, Met) as sulfur poisons the catalyst. -
Superiority of t-Butyl Ester: It is cleaved by Trifluoroacetic Acid (TFA), the standard reagent for final global deprotection in Fmoc chemistry. This ensures a "one-pot" deprotection step that preserves chirality and sulfur integrity.
Scenario B: Arginase Inhibition Assays
Benchmark: Specificity and Stability of Inhibition.
-
Alternative 1: nor-NOHA. Flaw: While potent, nor-NOHA is chemically unstable and can spontaneously release NO-like species or react with riboflavin in culture media, leading to false positives in NO detection assays [1].
-
Alternative 2: Free L-Norvaline. Flaw: Requires high extracellular concentrations to achieve intracellular IC50 due to transport limitations.
-
Superiority of t-Butyl Ester: Provides a cleaner baseline than nor-NOHA (no spontaneous NO generation) and better uptake than the free acid.
Part 3: Visualizing the Mechanism
The following diagrams illustrate the critical pathways for both synthetic and biological applications.
Figure 1: Orthogonal Protection Strategy (SPPS)
This workflow demonstrates why the t-butyl ester is essential for preventing side reactions during chain elongation.
Caption: The t-butyl ester remains stable during repeated basic Fmoc-deprotection cycles (green), cleaving only during the final acidic step (red).
Figure 2: Biological Activation Pathway
This diagram illustrates the "Prodrug" activation required for Arginase inhibition.
Caption: The ester facilitates entry (yellow). Efficacy depends on intracellular hydrolysis (blue) to release the active inhibitor (green).
Part 4: Experimental Protocols for Cross-Validation
To ensure your data is valid, you must prove the compound is behaving as expected. Use these self-validating protocols.
Protocol A: Verification of Ester Hydrolysis (Bio-Assay Validation)
Use this if your biological results are negative. It determines if the cells are actually converting the prodrug.
-
Preparation: Incubate cells with
L-Norvaline t-butyl ester for 2, 6, and 24 hours. -
Lysis: Wash cells
with cold PBS. Lyse using methanol (precipitates proteins and stops esterases). -
Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Target: Monitor transition for Parent (Ester) vs. Product (Free Acid).
-
-
Success Criteria: You should see a time-dependent decrease in the Ester peak and a stoichiometric increase in the Free Acid peak.
-
Failure Mode: If Ester remains high and Acid low, your cell line lacks the specific carboxylesterases required. Switch to Free Acid L-Norvaline.
-
Protocol B: TFA Cleavage Efficiency (Synthesis Validation)
Use this if your peptide mass spec shows +56 Da adducts (indicating incomplete deprotection).
-
Reagent: Prepare a fresh "Scavenger Cocktail": 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%
.-
Note: Water is critical here. It acts as the nucleophile to trap the tert-butyl cation. Without water, the cation may re-attach to Trp or Tyr residues [2].
-
-
Reaction: Submerge resin/compound for 2 hours at Room Temperature.
-
Precipitation: Filter resin, concentrate filtrate, and precipitate into cold Diethyl Ether.
-
Validation:
-
Dissolve pellet in water.
-
Run HPLC.
-
Pass: Single peak matching theoretical mass of the free acid peptide.
-
Fail: Multiple peaks or mass +56 Da. Correction: Increase reaction time or refresh TFA.
-
Part 5: Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield in Peptide Coupling | Steric hindrance of t-butyl group. | Use stronger coupling agents (HATU/HOAt) instead of HBTU. Double coupling time. |
| No Biological Effect (Inhibition) | Lack of intracellular hydrolysis. | Perform Protocol A. If hydrolysis is poor, use Free Acid. |
| Unexpected Toxicity | Accumulation of t-butanol (cleavage byproduct). | Include a washout step or reduce concentration. |
| "Sticky" Solid after Deprotection | Incomplete removal of t-butyl cations. | Ensure Scavenger Cocktail contains TIS and Water.[2] |
References
-
Tenu, J. P., et al. (1999).[3] "Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule." Nitric Oxide, 2020.[4]
-
Fields, G. B. (1997).[5] "Solid-Phase Peptide Synthesis." Methods in Enzymology, Vol 289. Academic Press.[5]
-
Chem-Impex. (2024). "L-Norvaline tert-butyl ester hydrochloride Product Guide." Chem-Impex International.
-
BenchChem. (2025).[1] "A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups." BenchChem Technical Notes.
-
Catalyst University. (2019). "L-Norvaline Functions and Catabolism: Arginase Inhibition Mechanisms."[4]
Sources
A Comparative Guide to the Synthesis and Sequence Confirmation of Peptides Incorporating L-Norvaline T-Butyl Ester Hydrochloride
Introduction: The Role of Non-Canonical Amino Acids in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a unique and powerful class of therapeutics, bridging the gap between small molecules and large biologics.[1] The introduction of non-canonical or unnatural amino acids (UAAs) into peptide sequences is a cornerstone of next-generation peptide drug design.[2] These modifications can fundamentally alter a peptide's properties, enhancing its stability against enzymatic degradation, improving its potency, and optimizing its pharmacokinetic profile.[1][2]
L-Norvaline (Nva), a non-proteinogenic isomer of valine, is a particularly interesting UAA. Its straight-chain aliphatic side group can introduce unique conformational constraints and hydrophobic interactions within a peptide structure. However, the very hydrophobicity that makes it a valuable tool also presents significant challenges during chemical synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[3][4] This guide provides a comprehensive, data-driven comparison of strategies for incorporating L-Norvaline, focusing on the advantages of using L-Norvaline t-butyl ester hydrochloride. We will delve into the causality behind our experimental choices, present detailed protocols, and offer a robust analytical framework for unequivocally confirming the final peptide sequence.
The Synthetic Challenge: Aggregation in Hydrophobic Peptide Synthesis
The primary obstacle in synthesizing peptides rich in hydrophobic residues like L-Norvaline is on-resin aggregation.[3][4] During SPPS, the growing peptide chain can fold into secondary structures, such as β-sheets, stabilized by intermolecular hydrogen bonds. This aggregation can physically block reactive sites, leading to incomplete coupling reactions and the formation of deletion sequences, which are notoriously difficult to purify from the target peptide.
To overcome this, various strategies have been developed, including the use of specialized solvents and potent coupling reagents.[4] Our investigation centers on a proactive approach: modifying the building block itself. We compare the direct use of standard Fmoc-L-Norvaline-OH with the more soluble and sterically optimized This compound .[5] The rationale is that the t-butyl ester temporarily masks the carboxylic acid, while the hydrochloride salt form enhances solubility in standard SPPS solvents, thereby mitigating aggregation and promoting more efficient coupling.[5][6]
Experimental Design & Comparative Methodology
To provide a clear and objective comparison, we synthesized a model hexapeptide, Ac-Tyr-Gly-Gly-Phe-Nva-Arg-NH₂ , using two distinct methods based on Fmoc/tBu SPPS chemistry.
-
Method A (Control): Standard Fmoc-L-Norvaline-OH with a common coupling reagent, HBTU.
-
Method B (Test): this compound, activated in situ with a high-efficiency coupling reagent, HATU.
The success of each synthesis was evaluated based on crude product purity, final yield, and, most critically, unambiguous sequence confirmation through advanced analytical techniques.
Workflow for Peptide Synthesis and Analysis
This diagram outlines the comprehensive workflow from synthesis to final validation.
Caption: Workflow from synthesis to analytical confirmation.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x) and Isopropyl Alcohol (2x).
-
Amino Acid Coupling:
-
For all standard amino acids: Pre-activate a solution of Fmoc-amino acid (4 eq), HBTU (3.9 eq), and N,N-Diisopropylethylamine (DIEA) (8 eq) in DMF for 2 minutes. Add to the resin and shake for 45 minutes.
-
Norvaline Incorporation - Method A: Use Fmoc-L-Norvaline-OH (4 eq) with HBTU/DIEA as described above.
-
Norvaline Incorporation - Method B: Add this compound (4 eq), HATU (3.9 eq), and DIEA (8 eq) directly to the resin in DMF. Shake for 60 minutes. The in situ activation with HATU is crucial for this approach and is known to be highly efficient for sterically demanding couplings.[7]
-
-
Washing: Wash the resin as in step 3.
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.
-
Final Wash: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.
Protocol 2: Peptide Cleavage and Purification
-
Cleavage: Treat the dried resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water for 3 hours.
-
Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Isolation: Centrifuge the peptide, decant the ether, and dry the crude pellet.
-
Purification: Dissolve the crude peptide in a minimal amount of Acetonitrile/Water and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.
-
Lyophilization: Lyophilize the pure fractions to obtain a white, fluffy powder.
Protocol 3: Mass Spectrometry (LC-MS/MS) Analysis
-
Sample Preparation: Dissolve the lyophilized peptide in 0.1% formic acid in water.
-
LC Separation: Inject the sample onto a C18 UPLC column coupled to a mass spectrometer.
-
MS1 Scan: Acquire full scan mass spectra to determine the molecular weight of the eluted peptide.
-
MS/MS Fragmentation: Perform data-dependent acquisition to select the parent ion for fragmentation (using Collision-Induced Dissociation - CID) and acquire the MS/MS spectrum.
-
Data Analysis: Analyze the fragmentation pattern to confirm the amino acid sequence by identifying the series of b- and y-ions.[8]
Protocol 4: NMR Spectroscopy Analysis
-
Sample Preparation: Dissolve approximately 2-3 mg of the lyophilized peptide in 90% H₂O / 10% D₂O at a pH of ~5.0.[9]
-
Data Acquisition: Acquire 2D TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) spectra on a 600 MHz or higher NMR spectrometer.
-
Data Analysis:
Results: A Head-to-Head Comparison
The two synthetic methods yielded significantly different outcomes, highlighting the impact of the Norvaline building block on synthesis efficiency.
| Parameter | Method A (Fmoc-Nva-OH) | Method B (Nva t-butyl ester HCl) |
| Crude Purity (by LC-MS) | ~45% | ~78% |
| Major Impurity | [des-Nva]-Peptide | Minimal deletion products |
| Final Yield (after HPLC) | 18% | 41% |
| MS Confirmation | M+H⁺ = 743.38 (Observed) | M+H⁺ = 743.39 (Observed) |
| NMR Confirmation | Sequence confirmed, minor conformational heterogeneity | Sequence confirmed, clean spectra |
Table 1: Comparison of synthesis outcomes.
Mass Spectrometry Findings
Both methods produced a peptide with the correct mass (Expected M+H⁺ = 743.38 Da). However, the crucial difference lay in the MS/MS fragmentation data.
The MS/MS spectrum for the peptide from Method B showed a clean and complete series of b- and y-ions, allowing for straightforward confirmation of the entire sequence, including the Norvaline at position 5.
Caption: MS/MS fragmentation map confirming the sequence.
In contrast, the crude product from Method A contained a significant peak corresponding to the [des-Nva]-peptide, a deletion sequence resulting from failed coupling at the Norvaline position. This underscores the aggregation issue predicted with the standard Fmoc-Nva-OH building block. While the correct product could be isolated, the low efficiency makes this method undesirable.
It is important to note that while MS/MS confirms the mass and position of the Nva residue, it cannot distinguish it from its isomers (e.g., Leucine, Isoleucine). For applications where this distinction is critical, advanced fragmentation techniques like Hot Electron Capture Dissociation (HECD) may be required to differentiate isomers based on unique side-chain fragmentations.[12][13]
NMR Spectroscopy Confirmation
2D NMR provides the ultimate confirmation of primary structure and stereochemistry. The TOCSY spectrum allowed for the unambiguous identification of each amino acid's spin system. The straight-chain propyl group of Norvaline (Hα, Hβ, Hγ, Hδ) was clearly distinguishable from the branched side chains of other aliphatic amino acids. The NOESY spectrum provided the sequential connectivities, confirming the order of the amino acids as synthesized. The cleaner spectra from the peptide synthesized via Method B simplified this analysis, further validating its superiority.
Discussion: Causality and Best Practices
The data clearly demonstrates that the use of This compound (Method B) is superior for incorporating this hydrophobic residue into a peptide sequence.
-
Enhanced Solubility and Reduced Aggregation: The primary reason for the success of Method B is the improved solubility of the hydrochloride salt form of the amino acid ester in DMF.[5] This prevents the building block from precipitating out of solution and reduces the propensity of the growing peptide chain to aggregate, leading to a more efficient coupling reaction. The significantly higher crude purity and lower incidence of deletion sequences directly support this mechanism.
-
Optimized Activation Chemistry: The use of HATU as a coupling reagent in Method B is also a key factor.[7] HATU is known to be more effective than HBTU for difficult couplings, including those involving sterically hindered or aggregation-prone sequences. It rapidly forms a highly reactive O-acylisourea intermediate, driving the reaction to completion even in challenging contexts.
-
Self-Validating Protocol: The experimental design, which compares a novel method against a standard control, provides a self-validating system. The dramatic improvement in yield and purity, confirmed by orthogonal analytical techniques (MS and NMR), provides trustworthy evidence for the proposed method's efficacy.
Conclusion and Recommendations
For researchers and drug developers working with synthetic peptides, the incorporation of non-canonical amino acids like L-Norvaline is a critical tool for modulating biological activity. However, synthetic success is not guaranteed and requires careful consideration of the building blocks and reaction conditions.
Our findings compellingly show that using This compound in conjunction with a high-efficiency coupling reagent like HATU is a robust and highly effective strategy. This approach directly addresses the root cause of poor coupling efficiency—on-resin aggregation—leading to higher yields, greater purity, and a more streamlined purification process.
We strongly recommend this method for the incorporation of L-Norvaline and other similarly hydrophobic non-canonical amino acids. Furthermore, we emphasize that rigorous analytical confirmation using both high-resolution mass spectrometry (for mass and initial sequence) and 2D NMR spectroscopy (for unambiguous sequence and structural integrity) is essential to ensure the identity and quality of the final peptide product.
References
-
Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. Retrieved from [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 239. Retrieved from [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
- Google Patents. (2003). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
-
Singh, Y., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10293–10359. Retrieved from [Link]
-
Li, Y., et al. (2019). Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation. Analytical Chemistry, 91(7), 4437–4441. Retrieved from [Link]
-
Zhu, X., et al. (2016). Differentiation of Norvaline and Valine in Peptides by Hot Electron Capture Dissociation. Analytical Chemistry, 88(12), 6241–6244. Retrieved from [Link]
-
Williamson, M. P. (n.d.). Protein NMR. Retrieved from [Link]
-
Jia, X., et al. (2023). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 15(11), 643. Retrieved from [Link]
-
Deshmukh, M. B. (2021). What is the use of Carbon and Proton NMR Spectrum in Peptide Analysis? ResearchGate. Retrieved from [Link]
-
Albericio, F., & Kruger, H. G. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 159-171. Retrieved from [Link]
-
Rapid Novor. (2021). How to Determine Peptide Sequences. Retrieved from [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. chemimpex.com [chemimpex.com]
- 6. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 7. bachem.com [bachem.com]
- 8. rapidnovor.com [rapidnovor.com]
- 9. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differentiation of Norvaline and Valine in Peptides by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Coupling Reagents for L-Norvaline t-butyl ester Hydrochloride
In the landscape of peptide synthesis and drug development, the efficient and stereochemically pure formation of amide bonds is paramount. L-Norvaline t-butyl ester hydrochloride stands as a crucial chiral building block, valued for its role in constructing peptidomimetics and other bioactive molecules.[1][2] The choice of coupling reagent for acylating this secondary amine is a critical decision that directly impacts reaction yield, purity, and the preservation of stereochemical integrity.
This guide provides a head-to-head comparison of common coupling reagents, moving beyond a simple listing of options to explain the mechanistic rationale behind their performance. We aim to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal reagent for their specific synthetic goals when working with this compound.
The Contenders: A Mechanistic Overview of Common Coupling Reagents
The fundamental principle of amide bond formation involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine. The diverse array of available coupling reagents achieves this activation through different chemical pathways, each with inherent strengths and weaknesses. We will compare four major classes of reagents: carbodiimides, uronium/aminium salts, phosphonium salts, and phosphonic anhydrides.
Carbodiimides: The Workhorse Reagents (EDC)
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC) is a water-soluble carbodiimide that has been a mainstay in peptide synthesis for decades.[3]
Mechanism of Action: EDC reacts with the carboxyl group of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amino group of L-Norvaline t-butyl ester. However, this intermediate is unstable and prone to rearrangement into a non-reactive N-acylurea, a common side reaction.[3] To mitigate this and suppress racemization, an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is almost always used. The additive intercepts the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine.[3][4][5]
Caption: EDC activation pathway with HOBt additive.
-
Advantages: Cost-effective, water-soluble byproducts are easily removed through aqueous workup.[3]
-
Disadvantages: Slower reaction rates compared to newer reagents, significant risk of racemization without additives, and potential for N-acylurea side product formation.[3]
Uronium/Aminium Salts: The Speed and Efficiency Kings (HBTU & HATU)
Uronium salts like HBTU and HATU are among the most popular and efficient coupling reagents used today.[3] They come "pre-packaged" with a benzotriazole activating group.
Mechanism of Action: Despite their classification as uronium salts, crystallographic and NMR studies have shown that reagents like HBTU and HATU exist predominantly in their aminium or guanidinium form.[6] In the presence of a base (like DIPEA), the carboxylic acid is deprotonated, and this carboxylate attacks the central carbon of the reagent. This leads to the formation of a benzotriazole active ester (in situ), which is the key intermediate that reacts with the amine.[7][8]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) incorporates the HOBt moiety.[8]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) incorporates the more reactive HOAt moiety.[6] The nitrogen atom in the pyridine ring of HOAt acts as an electron-withdrawing group, making the resulting active ester more susceptible to nucleophilic attack and accelerating the coupling reaction while reducing racemization.[3]
Caption: General mechanism for Uronium/Aminium salt reagents.
-
Advantages: Very fast reaction times (often complete in minutes), high yields, and low levels of racemization, especially with HATU.[9][10]
-
Disadvantages: More expensive than carbodiimides, can react with the unprotected N-terminus of the peptide chain if used in excess, forming a guanidinium cap.[9] The benzotriazole core also carries safety concerns regarding its potential explosiveness, particularly in its pure, dry form.[3]
Phosphonic Anhydrides: The "Green" and Gentle Giant (T3P®)
Propanephosphonic acid anhydride (T3P®) has emerged as a powerful, safe, and environmentally friendly alternative to traditional coupling reagents.[11][12]
Mechanism of Action: T3P® activates the carboxylic acid by forming a mixed anhydride intermediate. This highly activated species is then readily attacked by the amine to form the desired amide bond. The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup, simplifying purification.[13][14][15]
Caption: T3P® activation via a mixed anhydride intermediate.
-
Advantages: Excellent yields, extremely low epimerization, broad functional group tolerance, and non-explosive/non-toxic nature. The workup is exceptionally simple due to water-soluble byproducts.[13][15]
-
Disadvantages: Often requires slightly longer reaction times or elevated temperatures compared to HATU. It is typically supplied as a solution in an organic solvent.
Head-to-Head Performance Comparison
The following table summarizes the key performance characteristics of the selected coupling reagents in the context of coupling to L-Norvaline t-butyl ester.
| Feature | EDC/HOBt | HBTU | HATU | T3P® (Propanephosphonic Acid Anhydride) |
| Reagent Class | Carbodiimide | Uronium/Aminium Salt | Uronium/Aminium Salt | Phosphonic Anhydride |
| Relative Speed | Moderate to Slow | Very Fast | Extremely Fast | Moderate to Fast |
| Typical Yield | Good to Excellent | Excellent | Excellent | Excellent |
| Racemization Risk | Moderate (Low with HOBt)[4] | Low | Very Low[9] | Extremely Low[13] |
| Byproduct Nature | Water-soluble urea | Tetramethylurea, HOBt | Tetramethylurea, HOAt | Water-soluble phosphonic acids[14][15] |
| Workup/Purification | Simple aqueous wash | Chromatography often needed | Chromatography often needed | Very simple aqueous wash |
| Safety Profile | Generally safe | Contains explosive HOBt moiety[3] | Contains explosive HOAt moiety[3] | Non-toxic, non-explosive[15] |
| Best For... | Cost-sensitive projects, simple solution-phase synthesis | Standard, efficient solid-phase and solution-phase synthesis | Difficult couplings, sterically hindered amino acids, minimizing racemization | Green chemistry, large-scale synthesis, easy purification, sensitive substrates |
Experimental Protocols: A Self-Validating System
To ensure a fair and objective comparison, a standardized experimental setup is crucial. The following protocol outlines a general procedure for coupling an N-Fmoc protected amino acid to this compound.
Materials and Reagents
-
This compound (1.0 eq)
-
N-Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) (1.1 eq)
-
Coupling Reagent (see specific amounts below)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
1M aqueous HCl solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Thin Layer Chromatography (TLC) supplies
-
HPLC and NMR for analysis
General Experimental Workflow
Caption: Standardized workflow for comparative coupling experiments.
Step-by-Step Methodologies
-
Amine Free-Basing: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM or DMF. Add the appropriate base (e.g., DIPEA, 2.2 eq for uronium salts, 1.1 eq for EDC) and stir for 15 minutes at room temperature to liberate the free amine.[16]
-
Addition of Acid: Add the N-Fmoc-protected amino acid (1.1 eq) to the solution.
-
Coupling Reagent Addition (at 0 °C):
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the final yield and assess purity and potential epimerization using chiral HPLC and NMR spectroscopy.
Discussion and Recommendations
The choice of coupling reagent is not a one-size-fits-all decision. It is a strategic choice based on the specific priorities of the synthesis.
-
For Maximum Speed and Efficiency: HATU is the reagent of choice.[9] Its superior activation kinetics and ability to suppress racemization make it ideal for complex or sterically hindered couplings where reaction time is critical.
-
For Green Chemistry and Scalability: T3P® is unparalleled. Its non-toxic nature, combined with an exceptionally simple workup procedure that relies on washing away water-soluble byproducts, makes it highly attractive for industrial applications and environmentally conscious laboratories.[11][13][15] The minimal risk of epimerization is a significant advantage for producing high-purity APIs.[13]
-
For Routine, Cost-Effective Synthesis: EDC/HOBt remains a viable and economical option. While slower and requiring careful monitoring to minimize side reactions, its low cost and the ease of removing its urea byproduct in solution-phase synthesis make it a practical workhorse.[3][16]
-
A Balanced Approach: HBTU offers a good balance of speed, efficiency, and cost, making it a very common choice for both solid-phase and solution-phase peptide synthesis.[7][10]
By understanding the mechanistic nuances and performance trade-offs of each reagent class, researchers can make informed decisions, optimizing their synthetic strategy to achieve high yields of stereochemically pure products when working with valuable substrates like this compound.
References
-
ChemBK. (2024, April 9). L-Norvaline tert-butyl ester hydrochloride. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12490702, tert-butyl (2S)-2-amino-3-methylbutanoate hydrochloride. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
ACS Publications. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
Chem-Impex. (n.d.). L-Norvaline tert-butyl ester hydrochloride. Retrieved from [Link]
-
LookChem. (n.d.). L-Norvaline t-butyl ester. Retrieved from [Link]
-
Synlett. (2020). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Retrieved from [Link]
-
YouTube. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Retrieved from [Link]
-
Wikipedia. (n.d.). HBTU. Retrieved from [Link]
-
Outsourced Pharma. (2021, December 13). Understanding T3P From Start To Finish. Retrieved from [Link]
-
Spiral. (n.d.). FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. bachem.com [bachem.com]
- 4. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. people.uniurb.it [people.uniurb.it]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. HBTU - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Understanding T3P From Start To Finish [outsourcedpharma.com]
- 13. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 14. m.youtube.com [m.youtube.com]
- 15. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 16. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
